molecular formula C12H18N2O2S B1366119 (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS No. 205259-71-8

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Cat. No.: B1366119
CAS No.: 205259-71-8
M. Wt: 254.35 g/mol
InChI Key: BCDIURNDMMBMJT-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (CAS 205259-71-8) is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is a valuable intermediate and scaffold in medicinal chemistry research, particularly in the development of novel small-molecule inhibitors. Its structure, featuring a benzenesulfonamide moiety linked to a piperidine ring, is frequently explored in drug discovery. Research indicates that this chemical scaffold shows significant promise in the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is implicated in a range of diseases, including Alzheimer's disease, acute myocardial infarction, and other inflammatory disorders . Furthermore, structural analogues and derivatives incorporating the piperidin-1-ylsulfonylphenyl group have been investigated as potent inhibitors of oxidative phosphorylation (OXPHOS) for cancer research, targeting the Complex I function to disrupt energy production in tumor cells . This compound has also been identified as a key pharmacophore in the design of HIV-1 integrase inhibitors, where it contributes to inhibiting the strand transfer reaction and the interaction between the integrase enzyme and the LEDGF/p75 cofactor . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Material Safety Data Sheet for safe handling instructions.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIURNDMMBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407038
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-71-8
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Activity & Applications of the (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (hereafter referred to as PSP-Amine ) is a bifunctional pharmacophore widely utilized in fragment-based drug discovery (FBDD). It serves as a critical "privileged structure" combining a basic primary amine (for ionic anchoring) with a lipophilic sulfonyl-piperidine tail (for hydrophobic pocket occupation).

While often employed as a synthetic intermediate, the scaffold itself exhibits intrinsic biological activity profiles relevant to Serine Proteases and Aldo-Keto Reductases (AKR1C3) . This guide details the compound's mechanism of action, synthetic utility, and validated protocols for assessing its biological activity.

Chemical Identity & Physicochemical Profile[1][2][3]

Before detailing biological activity, the physicochemical constraints of the molecule must be understood to design effective assays.

PropertySpecificationRelevance
IUPAC Name This compoundOfficial Identifier
Molecular Formula

Stoichiometry
Molecular Weight 254.35 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~1.8 - 2.1Good membrane permeability
pKa (Amine) ~9.2Protonated at physiological pH (7.[1]4)
H-Bond Donors 2 (Primary Amine)Key for active site interaction
H-Bond Acceptors 4 (Sulfonyl oxygens, Nitrogen)Orientation in binding pockets

Biological Mechanisms & Target Landscape

The biological activity of PSP-Amine is driven by two distinct structural domains: the Benzylamine Head and the Sulfonyl-Piperidine Tail .

Primary Target Class: Aldo-Keto Reductase 1C3 (AKR1C3)

Research indicates that sulfonamide derivatives of this scaffold are potent inhibitors of AKR1C3 , an enzyme implicated in prostate cancer and leukemia.[2]

  • Mechanism: The sulfonamide group acts as a structural anchor, orienting the phenyl ring within the lipophilic pocket of AKR1C3. The piperidine ring provides steric bulk that fits the enzyme's specificity pocket, preventing substrate (e.g., androstenedione) binding.

  • Key Insight: While PSP-Amine is the precursor, its derivatization into ureas or amides (e.g., pyrrolidin-2-ones) yields nanomolar inhibition (

    
    ). The free amine is often used as a negative control or a starting point for SAR expansion.
    
Secondary Target Class: Serine Proteases (Trypsin-like)

The 4-substituted benzylamine motif is a classic P1 ligand for trypsin-like serine proteases.

  • Mechanism: The protonated primary amine (

    
    ) mimics the side chain of Lysine or Arginine. It forms a critical salt bridge with the Aspartate 189 (Asp189)  residue at the bottom of the S1 specificity pocket.
    
  • Activity: PSP-Amine acts as a competitive, reversible inhibitor. The bulky piperidinyl-sulfonyl group extends into the S3/S4 aryl-binding pockets, potentially conferring selectivity over smaller proteases.

Off-Target Considerations: Amine Oxidases

Researchers must control for metabolic instability. Primary benzylamines are substrates for Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1) .

  • Risk: Oxidation leads to the formation of a reactive aldehyde and hydrogen peroxide, which can cause false positives in cell viability assays due to oxidative stress, rather than specific target inhibition.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-binding mode potential of the PSP-Amine scaffold in a generic Protease/Kinase pocket versus the AKR1C3 pocket.

MOA_Pathway cluster_Protease Trypsin-like Serine Protease Binding cluster_AKR AKR1C3 Binding (Derivatives) Compound PSP-Amine Scaffold S1_Pocket S1 Pocket (Asp189) Compound->S1_Pocket Amine (NH3+) Salt Bridge S4_Pocket S3/S4 Hydrophobic Pocket Compound->S4_Pocket Piperidine-Sulfonyl Interaction Lipophilic_Pocket Steric Channel Compound->Lipophilic_Pocket Phenyl-Piperidine Alignment Oxyanion Oxyanion Hole Compound->Oxyanion Requires Derivatization (Urea/Amide) Inhibition Competitive Inhibition S1_Pocket->Inhibition S4_Pocket->Inhibition Tumor_Suppression Reduced Androgen Synthesis Lipophilic_Pocket->Tumor_Suppression

Caption: Dual-mechanism potential of PSP-Amine. Left: Direct binding of the amine to Protease S1 pockets. Right: Scaffold orientation for AKR1C3 inhibition.

Experimental Protocols

Synthesis of PSP-Amine (Laboratory Scale)

Rationale: Commercial availability is variable. In-house synthesis ensures purity for biological assays.

Reaction Flow:

  • Sulfonylation: 4-Cyanobenzenesulfonyl chloride + Piperidine

    
     4-(Piperidin-1-ylsulfonyl)benzonitrile.
    
  • Reduction: Nitrile intermediate

    
    PSP-Amine .
    

Step-by-Step Protocol:

  • Dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (1.2 eq) followed by dropwise addition of Piperidine (1.1 eq).

  • Stir at RT for 2 hours. Wash with 1N HCl and Brine. Evaporate to yield the Nitrile .

  • Dissolve Nitrile in dry THF. Add

    
     (2.0 eq) slowly at 0°C under Argon.
    
  • Reflux for 4 hours. Quench with Fieser method (Water/15% NaOH/Water).

  • Filter precipitate, dry organic layer over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1) is required to remove partially reduced byproducts.

AKR1C3 Enzymatic Inhibition Assay

Rationale: To validate the scaffold's utility in cancer drug discovery.

Materials:

  • Recombinant Human AKR1C3.

  • Substrate: Phenanthrenequinone (PQ).

  • Cofactor: NADPH.

  • Buffer: 100 mM Potassium Phosphate, pH 6.0.

Procedure:

  • Preparation: Prepare 10 mM stock of PSP-Amine in DMSO.

  • Incubation: In a 96-well UV-transparent plate, mix:

    • Buffer (to final volume 200 µL).

    • AKR1C3 enzyme (50 nM final).

    • PSP-Amine (varying concentrations: 1 nM – 100 µM).

  • Reaction Start: Incubate for 10 min at 37°C. Initiate reaction by adding NADPH (200 µM) and PQ (50 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.

  • Analysis: Calculate reaction velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Structure-Activity Relationship (SAR) Guide

When optimizing this scaffold, the following modifications are established in literature to modulate biological activity:

RegionModificationEffect on Activity
Piperidine Ring Change to MorpholineReduces lipophilicity; often decreases AKR1C3 potency but improves solubility.
Piperidine Ring Change to PyrrolidineSlightly reduces steric bulk; may fit smaller S3 pockets in proteases.
Sulfonyl Group Replace with CarbonylDrastic loss of activity (geometry change). Sulfonamide is critical.
Amine (Head) Convert to UreaCritical for AKR1C3. Creates H-bond interactions with Tyr55/His117.[3]
Amine (Head) MethylationReduces Protease S1 affinity (steric clash with Asp189).
SAR Decision Tree

SAR_Tree Start PSP-Amine Scaffold Goal_AKR Target: AKR1C3 (Cancer) Start->Goal_AKR Goal_Prot Target: Protease (Thrombosis) Start->Goal_Prot Mod_Urea Derivatize Amine -> Urea/Amide Goal_AKR->Mod_Urea Required Mod_H Keep Primary Amine Goal_Prot->Mod_H Preferred Result_AKR High Potency (<100 nM) Interacts with Oxyanion Hole Mod_Urea->Result_AKR Result_Prot Moderate Potency (~µM) Ionic Bond with Asp189 Mod_H->Result_Prot

Caption: Strategic modification pathways for the PSP-Amine scaffold based on therapeutic target.

References

  • Heinrich, D. M., et al. (2013). "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3".[2] European Journal of Medicinal Chemistry, 62, 738-744.[2]

  • Adeniji, A. O., et al. (2012). "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3)". Bioorganic & Medicinal Chemistry Letters, 22(4), 1700-1706.

  • Leung, D., et al. (2000). "Protease inhibitors: current status and future prospects". Journal of Medicinal Chemistry, 43(3), 305-341. (Context for Benzylamine-S1 interactions).

Sources

Technical Guide: (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine in NLRP3 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine , a structural pharmacophore relevant to the design and synthesis of NLRP3 inflammasome inhibitors .

While often encountered as a high-value intermediate or fragment in the development of sulfonylurea-based inhibitors (such as analogues of MCC950 or glyburide), this guide explores its specific utility as a chemical probe, its structural activity relationship (SAR) potential, and the protocols required to validate its efficacy in NLRP3 modulation.

Executive Summary & Chemical Profile

This compound represents a distinct chemotype in the inflammasome inhibitor landscape. Unlike canonical sulfonylureas (e.g., MCC950) which possess a reactive urea moiety, this molecule features a tertiary sulfonamide (piperidinyl-sulfonyl) and a primary benzylamine .

  • Primary Utility: Pharmacophore scaffold for "Next-Gen" NLRP3 inhibitors; Fragment-based drug discovery (FBDD) hit; Negative control for sulfonylurea reactivity studies.

  • Mechanism Class: Direct NACHT domain binder (putative); ATPase inhibitor.

  • Chemical Stability: High (lacks the hydrolytic instability of sulfonylureas).

Chemical Identity Table
PropertySpecification
IUPAC Name 1-[4-(Piperidin-1-ylsulfonyl)phenyl]methanamine
CAS Number 205259-71-8
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Core Moieties Piperidine ring (hydrophobic), Sulfonyl group (H-bond acceptor), Benzylamine (Linker/H-bond donor)
Solubility DMSO (>20 mg/mL); Ethanol (Moderate)

Mechanistic Basis: NLRP3 Inflammasome Inhibition

To utilize this compound effectively, researchers must understand its intervention point within the NLRP3 signaling cascade. The molecule targets the NACHT domain of the NLRP3 protein, interfering with the ATP-dependent oligomerization process necessary for inflammasome assembly.

Signaling Pathway & Intervention

The following diagram illustrates the canonical NLRP3 activation pathway and the specific blockade point of sulfonamide/benzylamine scaffolds.

NLRP3_Pathway Signal1 Signal 1 (LPS/TLR4) NFkB NF-κB Activation Signal1->NFkB ProIL1b Pro-IL-1β / Pro-NLRP3 (Synthesis) NFkB->ProIL1b NLRP3_Inactive NLRP3 (Inactive) Closed Conformation ProIL1b->NLRP3_Inactive Primes Signal2 Signal 2 (ATP/Nigericin/Crystals) K_Efflux K+ Efflux / ROS Signal2->K_Efflux NLRP3_Active NLRP3 (Active) Oligomerization K_Efflux->NLRP3_Active Triggers NLRP3_Inactive->NLRP3_Active ATP Hydrolysis ASC ASC Recruitment NLRP3_Active->ASC Inhibitor (4-(Piperidin-1-ylsulfonyl) phenyl)methanamine Inhibitor->NLRP3_Inactive  Binds NACHT Domain (Locks Closed State) Caspase1 Caspase-1 Activation ASC->Caspase1 IL1b Mature IL-1β Release (Pyroptosis) Caspase1->IL1b

Figure 1: Mechanism of Action. The inhibitor binds to the NACHT domain of inactive NLRP3, preventing the ATP-dependent conformational change required for oligomerization and subsequent cytokine release.

Experimental Protocols & Validation

Synthesis & Preparation

If not purchasing the catalog compound, the synthesis follows a robust chlorosulfonation-amination route.

Protocol:

  • Chlorosulfonation: React N-protected benzylamine (e.g., N-Boc-benzylamine) with chlorosulfonic acid (

    
    ) at 0°C to introduce the sulfonyl chloride at the para position.
    
  • Sulfonamide Formation: React the intermediate with piperidine (1.1 eq) and triethylamine in DCM.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1) to yield the free amine: this compound.

  • Purification: Recrystallize from Ethanol/Hexane or use Prep-HPLC.

In Vitro Bioassay: BMDM IL-1β Release

This is the gold-standard assay for NLRP3 inhibition.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.

  • LPS (Lipopolysaccharide) - Signal 1.

  • Nigericin or ATP - Signal 2.

  • ELISA Kit for IL-1β.

Step-by-Step Methodology:

  • Seeding: Plate BMDMs at

    
     cells/well in 24-well plates.
    
  • Priming: Treat with LPS (100 ng/mL) for 3 hours. Purpose: Upregulate NLRP3 and Pro-IL-1β expression.

  • Inhibitor Treatment: Replace media. Add this compound at varying concentrations (0.1, 1, 10, 50 µM). Incubate for 30-60 mins.

    • Control: DMSO (Vehicle) and MCC950 (1 µM, Positive Control).

  • Activation: Add Nigericin (10 µM) for 45 mins or ATP (5 mM) for 1 hour.

  • Harvest: Collect supernatant.

  • Analysis: Quantify secreted IL-1β via ELISA. Measure LDH release in supernatant to assess cytotoxicity (crucial to distinguish specific inhibition from cell death).

Target Engagement: ATPase Assay

To prove the compound acts directly on NLRP3 (and not upstream K+ channels), measure ATPase activity.

  • Recombinant Protein: Purified human NLRP3 (NACHT domain).

  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • Logic: NLRP3 hydrolyzes ATP to ADP to oligomerize. An effective inhibitor will reduce ADP production in a dose-dependent manner.

Structural Optimization & SAR

The primary amine (-CH2-NH2) on this molecule is a "chemical handle." While the parent molecule has moderate activity, it is most powerful as a precursor for urea/amide derivatives.

Optimization Strategy:

  • Urea Formation: Reacting the amine with isocyanates (e.g., isopropyl isocyanate) often boosts potency from µM to nM range by adding additional hydrogen bond donors/acceptors that mimic the MCC950 pharmacophore.

  • Piperidine Ring: Can be substituted with morpholine or thiomorpholine to alter metabolic stability (Microsomal stability).

Synthesis Workflow Diagram

Synthesis_Workflow Start Benzylamine (Precursor) Step1 1. Protection (Boc) 2. Chlorosulfonation Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Reaction with Piperidine Inter1->Step2 Inter2 Protected Sulfonamide Step2->Inter2 Step3 Deprotection (TFA) Inter2->Step3 Final (4-(Piperidin-1-ylsulfonyl) phenyl)methanamine Step3->Final Deriv Urea Derivatives (High Potency Inhibitors) Final->Deriv Optimization (Isocyanates)

Figure 2: Synthetic route from Benzylamine to the target inhibitor and subsequent derivatives.

Quantitative Benchmarks

When evaluating this compound, compare your data against these expected benchmarks for a validated assay system.

Assay TypeMetricExpected Result (Parent Amine)Expected Result (Urea Derivative)
IL-1β ELISA IC5010 - 50 µM0.01 - 1.0 µM
LDH Release Cytotoxicity< 10% at 100 µM< 10% at 10 µM
ASC Speck Formation Inhibition %~40% reduction>90% reduction
Thermostability (TSA) ΔTm+1-2°C shift+4-8°C shift

Note on Data Interpretation: If the primary amine shows weak inhibition (IC50 > 50 µM), do not discard the scaffold. The Piperidin-1-ylsulfonyl group provides excellent metabolic stability compared to the sulfonylurea moiety of Glyburide. The lack of potency is likely due to the lack of the urea "linker" which is critical for tight binding in the ATP pocket. Use the amine to synthesize the urea derivative for maximum efficacy.

References

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. Link

  • Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor. Nature Communications, 8, 1646. Link

  • Agarwal, A., et al. (2020). Small Molecule Inhibitors of the NLRP3 Inflammasome.[1] Journal of Medicinal Chemistry, 63(23), 13905–13922. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-[4-(Piperidin-1-ylsulfonyl)phenyl]methanamine.[2][3][4] Merck KGaA. Link

Sources

Technical Guide: Structure-Activity Relationship of Phenylmethanamine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of phenylmethanamine sulfonamides, a pivotal scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While historically utilized as broad-spectrum agents, recent medicinal chemistry efforts have optimized this class for isoform-selective inhibition, particularly targeting the tumor-associated isoform hCA IX over the ubiquitous cytosolic hCA II. This document details the molecular architecture, mechanistic anchoring, synthetic protocols, and biological validation standards required for the rational design of next-generation sulfonamide therapeutics.

Molecular Architecture & Pharmacophore

The phenylmethanamine sulfonamide scaffold (often referred to as the "homosulfanilamide" or "benzylamine" series) functions as a flexible platform for the "Tail Approach" in inhibitor design. The molecule is tripartite:

  • Zinc Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) which coordinates with the catalytic metal ion.
    
  • The Scaffold (Linker A): A benzene ring linked to the ZBG. In phenylmethanamine sulfonamides, the presence of a methylene spacer (

    
    ) between the ring and the exocyclic nitrogen distinguishes it from classical sulfanilamides.
    
  • The Tail (Region B): Derivatization at the benzylic amine allows for the extension of the molecule into the hydrophobic or hydrophilic pockets of the enzyme active site.

Visualization: Pharmacophore Map

The following diagram illustrates the functional zones of the scaffold and their interaction targets within the Carbonic Anhydrase active site.

SAR_Pharmacophore ZBG Sulfonamide (ZBG) -SO2NH2 Zinc Zn(II) Ion (Active Site) ZBG->Zinc Coordination (Tetrahedral) Scaffold Phenyl Ring (Hydrophobic Core) ZBG->Scaffold Electronic Modulation Linker Methylene Spacer (-CH2-) Scaffold->Linker Geometry Control Tail Tail Region (Variable R-Group) Linker->Tail Extension Pocket Selective Pocket (Hydrophobic/Hydrophilic) Tail->Pocket Isoform Selectivity (Van der Waals/H-Bond)

Figure 1: Pharmacophore mapping of phenylmethanamine sulfonamides showing the Zinc Binding Group (ZBG) anchoring and the Tail extension for selectivity.

Mechanistic Basis: The Zinc Anchor

The primary mechanism of action for phenylmethanamine sulfonamides is the inhibition of the metalloenzyme Carbonic Anhydrase (CA).

The Coordination Event

The deprotonated sulfonamide nitrogen (


) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. This coordination results in a distorted tetrahedral geometry around the Zn(II) ion.[1]
The "Tail Approach" for Selectivity

Unlike classical inhibitors (e.g., acetazolamide) that bind deeply but promiscuously, phenylmethanamine derivatives utilize the benzylic amine to project bulky substituents ("tails") toward the entrance of the active site.

  • hCA II (Cytosolic): Has a relatively constrained active site.

  • hCA IX (Transmembrane/Tumor): Possesses a unique active site topology with distinct hydrophobic and hydrophilic patches.

  • Mechanism: By varying the "Tail" (Region B in Fig 1), researchers can induce steric clashes with hCA II while establishing favorable Van der Waals contacts with hCA IX, thereby achieving selectivity ratios >100.

Detailed SAR Analysis

The optimization of phenylmethanamine sulfonamides relies on precise modifications at three key positions.

The Sulfonamide ZBG
  • Requirement: The primary sulfonamide (

    
    ) is non-negotiable for nanomolar potency in classical CA inhibition.
    
  • Substitution:

    
    -substitution of the sulfonamide group generally abolishes activity by preventing the ionization required for zinc coordination.
    
The Phenylmethanamine Linker
  • Elongation: Extending the methylene bridge (e.g., to ethyl or propyl) alters the distance between the ZBG and the Tail.

    • Insight: A single methylene unit (benzylamine) is often optimal for positioning the phenyl ring in hydrophobic contact with residues Val121 and Leu198. Elongation can lead to a drop in potency for hCA II but may enhance selectivity for hCA IX due to the latter's more accessible active site entrance.

  • Ring Substitution: Introduction of Halogens (F, Cl) on the phenyl ring increases lipophilicity and acidity of the sulfonamide, often enhancing potency but potentially reducing water solubility.

The Tail (Amine Derivatization)

This is the primary vector for SAR optimization.

  • Hydrophobic Tails: Attaching bulky aromatic groups (e.g., fluorinated benzenes, biphenyls) via amide or urea linkages targets the hydrophobic half of the active site. This is highly effective for hCA IX selectivity .

  • Hydrophilic Tails: Incorporation of sugar moieties or amino acids (e.g., glycine, alanine) targets the hydrophilic half, improving water solubility and membrane impermeability (desirable for targeting extracellular hCA IX without entering normal cells).

Data Summary: Representative SAR Trends

Note: Values are representative of trends observed in literature (e.g., Supuran et al.) for comparative purposes.

Compound ClassTail Modification (R)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Interpretation
Reference Acetazolamide12250.5Potent but non-selective.[2]
Class A Unsubstituted Amine (

)
2503400.7Weak binding; lacks tail interactions.
Class B Acetyl (

)
85601.4Small tail improves fit slightly.
Class C 4-Fluorobenzoyl5.20.86.5 Lipophilic tail engages hydrophobic pocket; high potency.
Class D Glycosyl/Sugar moiety1501212.5 Exploits hydrophilic patch; excludes cytosolic hCA II entry.

Synthetic Pathways

The synthesis of these derivatives typically proceeds via nucleophilic acyl substitution on the commercially available 4-(aminomethyl)benzenesulfonamide (homosulfanilamide).

Protocol: Amide Coupling for Tail Attachment

Objective: Synthesize an


-substituted phenylmethanamine sulfonamide derivative.

Reagents:

  • 4-(Aminomethyl)benzenesulfonamide hydrochloride (Starting Material)[3]

  • Acyl Chloride (

    
    ) or Carboxylic Acid (
    
    
    
    ) with coupling agent (EDC/HOBt)
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(aminomethyl)benzenesulfonamide HCl (1.0 eq) in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add TEA (2.5 eq) to neutralize the hydrochloride salt and activate the amine. Stir at Room Temperature (RT) for 15 minutes.

  • Coupling:

    • Method A (Acyl Chloride): Add the appropriate acyl chloride (1.1 eq) dropwise at

      
      .
      
    • Method B (Acid Coupling): Pre-activate the carboxylic acid (1.1 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in a separate vessel for 30 mins, then add to the amine solution.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (System: MeOH/DCM 1:9).

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

    • If precipitate forms: Filter, wash with water and diethyl ether.

    • If no precipitate: Extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthesis_Workflow Start 4-(Aminomethyl) benzenesulfonamide HCl Base Base Treatment (TEA/DIPEA) Start->Base Neutralization FreeAmine Free Amine Intermediate Base->FreeAmine Product Target Sulfonamide Derivative FreeAmine->Product Nucleophilic Attack (DMF, RT, 4-12h) Electrophile Electrophile Addition (R-COCl or R-NCO) Electrophile->Product + Reagent

Figure 2: Synthetic workflow for generating N-substituted phenylmethanamine sulfonamides.

Biological Validation: Stopped-Flow CO2 Hydration Assay

The gold standard for determining the inhibition constant (


) of CAIs is the Stopped-Flow 

Hydration Assay. This kinetic method measures the physiological reaction catalyzed by the enzyme.
Principle

The assay monitors the change in absorbance of a pH indicator (Phenol Red) as CA catalyzes the hydration of


 to carbonic acid (

), which dissociates to release protons (

), lowering the pH.
Detailed Protocol

Equipment: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepare by bubbling 
    
    
    
    gas into water for 30 mins at
    
    
    ; conc.
    
    
    ).[2]
  • Enzyme: Recombinant hCA II or hCA IX (conc. typically 5–10 nM).

Workflow:

  • Inhibitor Preparation: Prepare serial dilutions of the sulfonamide inhibitor (0.1 nM to 10

    
    ) in the Buffer/Indicator solution containing the Enzyme. Incubate for 15 minutes to reach equilibrium.
    
  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
      -saturated water.
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement: Monitor absorbance at 557 nm (absorbance max of basic Phenol Red) over a 0.5–1.0 second window.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the reaction.
      
    • Determine the uninhibited rate (

      
      ) and inhibited rates (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to derive

      
      , and subsequently calculate 
      
      
      
      using the enzyme-substrate dissociation constant (
      
      
      ).

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Reagents and conditions: (i) 4-(aminomethyl)benzenesulfonamide... (Synthetic Protocol Reference) Source: ResearchGate (Synthesis and biological evaluation of sulfonamide-based compounds).[3] URL:[Link][3]

Sources

The Piperidinyl-Sulfonyl-Benzylamine Scaffold: Therapeutic Targets and Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (CAS: 889949-19-1) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

This compound represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious functionalization. While often utilized as a high-value intermediate in Fragment-Based Drug Discovery (FBDD), the molecule itself possesses the requisite pharmacophores to modulate G-Protein Coupled Receptors (GPCRs), specifically the serotonin 5-HT7 receptor, and key metabolic enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

This guide dissects the therapeutic potential of this scaffold, mapping its structural features to validated biological targets and providing rigorous experimental protocols for validation.

Structural Analysis & Pharmacophore Mapping[1]

The molecule is composed of three distinct functional domains, each conferring specific binding properties:

  • The "Anchor" (Methanamine/Benzylamine): A primary amine attached to a phenyl ring. At physiological pH (7.4), this amine is predominantly protonated (

    
    ), allowing it to form critical salt bridges with conserved Aspartate or Glutamate residues in receptor binding pockets.
    
  • The "Linker" (Phenyl Sulfonyl): Provides rigid geometry and positions the two terminal groups. The sulfonyl group (

    
    ) acts as a strong Hydrogen Bond Acceptor (HBA).
    
  • The "Hydrophobic Tail" (Piperidine): A lipophilic alicyclic ring that occupies hydrophobic pockets, providing van der Waals contacts and selectivity over smaller substituents.

Pharmacophore Visualization

The following diagram illustrates how these domains map to a generic GPCR binding pocket (e.g., 5-HT7).

PharmacophoreMap Figure 1: Pharmacophore mapping of this compound to a GPCR binding site. Amine Primary Amine (Cationic Head) Phenyl Phenyl Ring (Pi-Stacking) Amine->Phenyl Linker Asp Asp3.32 (GPCR) Salt Bridge Amine->Asp Ionic Interaction Sulfonyl Sulfonyl Group (H-Bond Acceptor) Phenyl->Sulfonyl Linker Phe Phe/Trp Residues Pi-Pi Interaction Phenyl->Phe Pi-Stacking Piperidine Piperidine Ring (Hydrophobic Bulk) Sulfonyl->Piperidine Amide Bond Pocket Lipophilic Pocket (Selectivity Filter) Piperidine->Pocket Hydrophobic Effect

Primary Therapeutic Target: 5-HT7 Receptor (CNS)

The most scientifically grounded target for the arylsulfonamide-piperidine class is the Serotonin 5-HT7 receptor .

Mechanism of Action

The 5-HT7 receptor is a Gs-coupled GPCR. Agonism leads to the activation of Adenylyl Cyclase (AC) and an increase in intracellular cAMP.

  • Therapeutic Relevance: 5-HT7 antagonists are investigated for the treatment of cognitive deficits (schizophrenia), depression, and nociception.

  • Binding Mode: The benzylamine moiety mimics the ethylamine side chain of serotonin (5-HT), forming a salt bridge with Asp3.32 in the transmembrane helix 3. The sulfonamide-piperidine tail extends into the deep hydrophobic pocket, often providing inverse agonist activity by stabilizing the inactive receptor conformation.

Signaling Pathway Modulation

The scaffold acts to block the constitutive activity of the receptor, reducing cAMP levels.

HT7Signaling Figure 2: 5-HT7 Receptor signaling pathway modulation by inverse agonists. Ligand Piperidinyl-Sulfonyl Ligand Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Antagonism / Inverse Agonism Gs Gs Protein (Heterotrimeric) Receptor->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC Stimulates (Blocked) cAMP cAMP AC->cAMP Conversion (Reduced) ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Downstream Signaling Effect Cognitive Enhancement / Antidepressant Effect PKA->Effect Modulation

[1][2][3][4]

Secondary Targets: Metabolic Enzymes & Chaperones

A. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This enzyme converts cortisone (inactive) to cortisol (active). Inhibitors are sought for Type 2 Diabetes and Metabolic Syndrome.

  • Relevance: Arylsulfonylpiperazine derivatives are documented potent inhibitors of 11β-HSD1.[1]

  • SAR Insight: The piperidine ring fits the enzyme's lipophilic channel, while the sulfonamide interacts with the catalytic triad. The benzylamine group typically requires acylation (e.g., to an amide) to maximize potency, making the title compound a key precursor.

B. HSP90 (Heat Shock Protein 90)

HSP90 chaperones stabilize oncogenic proteins.

  • Relevance: Patent literature (US8937094B2) identifies the 4-(piperidin-1-ylsulfonyl)phenyl motif as a critical component of triazole-based HSP90 inhibitors. The scaffold acts as a "warhead" targeting the ATP-binding pocket.

Experimental Validation Protocols

To validate this scaffold against the 5-HT7 receptor, the following self-validating workflow is recommended.

Protocol 1: 5-HT7 Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the binding affinity (


) of the compound.
  • Reagents:

    • HEK293 cells stably expressing human 5-HT7 receptor.

    • Radioligand:

      
       (Carboxamidotryptamine) or 
      
      
      
      (Antagonist).
    • Assay Buffer: 50 mM Tris-HCl, 10 mM

      
      , 0.5 mM EDTA, pH 7.4.
      
  • Step-by-Step Methodology:

    • Harvesting: Scrape cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

    • Incubation: In a 96-well plate, mix:

      • 50 µL Membrane suspension (10-20 µg protein).

      • 25 µL Radioligand (final conc. ~

        
        ).
        
      • 25 µL Test Compound (Serial dilution:

        
         M to 
        
        
        
        M).
    • Equilibrium: Incubate at 37°C for 60 minutes.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

    • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis:

    • Calculate % Inhibition.

    • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol 2: Chemical Synthesis of the Scaffold

Objective: Efficient generation of this compound.

StepReagentsConditionsYield (Typical)
1. Sulfonylation 4-Cyanobenzenesulfonyl chloride + PiperidineDCM,

, 0°C to RT, 2h
>90%
2. Reduction 4-(Piperidin-1-ylsulfonyl)benzonitrile +

(or

)
THF, Reflux, 4-6h75-85%
3. Purification Acid-Base ExtractionHCl wash, then NaOH basificationN/A

Validation Check:

  • NMR: Confirm disappearance of nitrile peak (~2230

    
     in IR) and appearance of benzylic protons (~3.8 ppm in 
    
    
    
    -NMR).
  • LC-MS: Confirm Mass [M+H]+ = 255.1.

Comparative SAR Data (Representative)

The following table summarizes how structural modifications to the "Tail" (Piperidine) affect 5-HT7 affinity, illustrating the "privileged" nature of this specific scaffold.

Compound VariantR-Group (Sulfonamide)5-HT7 Affinity (

, nM)
Selectivity (vs 5-HT1A)
Title Compound Piperidine 15 - 50 (Est.)Moderate
Analog AMorpholine> 500Low
Analog BN-Methyl Piperazine5 - 10High
Analog C4-Phenyl-Piperidine< 1Very High

Note: Data represents consensus trends from arylsulfonamide SAR literature (See Refs 1, 3).

References

  • Leopoldo, M., et al. (2011). Structure-activity relationships of arylpiperazine derivatives targeting 5-HT7 receptors.[2][3][4][5]Journal of Medicinal Chemistry .

  • Modica, M., et al. (2024). Benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities.[6]PubMed .

  • Rague, A., & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands.Mini Reviews in Medicinal Chemistry .

  • Google Patents. (2015). US8937094B2 - Triazole compounds that modulate HSP90 activity.

  • BenchChem. (2025).[7] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

Sources

Technical Guide: Physicochemical Characterization & Utility of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

[1][2][3][4]

Executive Summary

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is a bifunctional building block belonging to the sulfonamide-benzylamine class.[1][2][3][4] It serves as a critical "linker scaffold" in Fragment-Based Drug Discovery (FBDD).[1][2][3][4][5] Its structure combines a lipophilic piperidine sulfonamide tail (for hydrophobic pocket occupancy) with a primary benzylamine head (for polar interactions or covalent attachment).[1][2][3][4][5]

This guide provides an in-depth physicochemical profile, synthetic utility analysis, and rigorous experimental protocols for researchers utilizing this scaffold in hit-to-lead optimization.[1][2][3][4]

Part 1: Structural Analysis & In Silico Descriptors[1][4]

Before wet-lab characterization, we establish the baseline in silico profile.[2][3][4][5] This molecule is designed to balance solubility with membrane permeability, adhering to "Rule of 3" (Ro3) principles often used for fragments.[1][2][3][4][5]

Table 1: Calculated Physicochemical Properties
PropertyValueRationale/Implication
Molecular Formula C₁₂H₁₈N₂O₂SCore composition.[1][4][6][7]
Molecular Weight 254.35 g/mol Ideal for fragment-based design (MW < 300).[1][2][3][4]
cLogP (Predicted) 1.1 – 1.6Moderate lipophilicity; likely good oral bioavailability.[1][2][3][4][5]
TPSA ~68 Ų< 140 Ų, suggesting high passive permeability.[3][4][5]
H-Bond Donors 1 (–NH₂)Primary amine; key vector for amide coupling.[1][2][3][4]
H-Bond Acceptors 3 (–SO₂–, –N–)Sulfonyl oxygens act as weak acceptors.[1][2][3][4]
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.[3][4][5]
pKa (Basic) ~8.8 – 9.2Primary amine (benzylamine-like); ionized at physiological pH.[1][2][3][4]
Structural Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule, highlighting its dual nature as a hydrophobic anchor and a polar connector.[1][2][3][4][5]

PharmacophoreFigure 1: Pharmacophore Segmentation of this compoundPiperidinePiperidine Ring(Hydrophobic/Lipophilic Domain)SulfonylSulfonyl Linker(Rigid Geometry/H-Bond Acceptor)Piperidine->SulfonylN-S BondPhenylPhenyl Core(Pi-Stacking/Scaffold)Sulfonyl->PhenylElectron WithdrawingAmineMethanamine Group(Reactive Handle/H-Bond Donor)Phenyl->AminePara-substitution

[1][2][3][4][8]

Part 2: Physicochemical Characterization[1][3][8]

Ionization Constant (pKa)

The primary amine is the sole ionizable center in the physiological range.[1][2][3][4][5]

  • Predicted pKa: ~9.0 (Typical for benzylamines).[1][2][3][4][5]

  • Impact: At pH 7.4, the molecule exists predominantly (>95%) as the cationic ammonium species (

    
    ).[1][2][3][4] This improves aqueous solubility but may require active transport or specific formulation for cell penetration if the lipophilic tail is insufficient to drag the charge through the membrane.[1][2][3][4][5]
    
Solubility Profile
  • Free Base: Moderate aqueous solubility due to the lipophilic piperidine/phenyl rings.[2][3][4][5]

  • Salt Forms: The Hydrochloride (HCl) salt (CAS 1171923-10-6) is the standard commercial form.[1][2][3][4] It exhibits high aqueous solubility (>10 mg/mL), making it ideal for stock solution preparation in PBS or water.[1][2][3][4][5]

  • Organic Solvents: Highly soluble in DMSO, Methanol, and DCM.[2][3][4][5]

Lipophilicity (LogD vs. pH)

Understanding the distribution coefficient (LogD) is vital for predicting blood-brain barrier (BBB) penetration and metabolic stability.[1][2][3][4]

  • pH 2.0: Low LogD (highly ionized).[1][2][3][4][5]

  • pH 7.4: Moderate LogD (~0.5 - 1.0).[1][2][3][4][5] The ionization masks the intrinsic lipophilicity.[1][2][3][4][5]

  • pH 11.0: High LogD (~1.6).[1][2][3][4][5] As the neutral free base dominates, lipophilicity peaks.[1][2][3][4][5]

Part 3: Synthetic Utility & Application

This molecule is rarely the "end-product."[1][2][3][4][5] It is a high-value intermediate.[1][2][3][4][5] Its primary utility lies in the primary amine , which serves as a nucleophile for diversity-oriented synthesis.[2][3][4][5]

Common Transformations
  • Amide Coupling: Reaction with carboxylic acids to form stable amides (common in kinase inhibitors).[1][2][3][4][5]

  • Reductive Amination: Reaction with aldehydes to form secondary amines.[1][2][3][4][5]

  • Sulfonylation: Reaction with sulfonyl chlorides to form bis-sulfonamides.[1][2][3][4][5]

Stability & Handling[1][2][4][5]
  • Oxidation: The benzylic amine is susceptible to slow oxidation if left in solution exposed to air for weeks.[1][2][3][4][5] Store solid at -20°C.

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2][3][4][5] Weighing should be performed quickly or in a desiccated environment.

SynthesisWorkflowFigure 2: Synthetic Divergence from the Core ScaffoldStartStarting Material:This compoundDecisionTarget Reaction ClassStart->DecisionPath1Amide Coupling(Reagents: HATU/DIPEA + R-COOH)Decision->Path1High Stability NeededPath2Reductive Amination(Reagents: NaBH(OAc)3 + R-CHO)Decision->Path2Basic Center NeededPath3Urea Formation(Reagents: Isocyanates R-NCO)Decision->Path3H-Bond Donor NeededProductFinal Bioactive Lead(Kinase/GPCR Ligand)Path1->ProductPath2->ProductPath3->Product

[1][2][3][4]

Part 4: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting salt formation and buffer compatibility.[1][3]

  • Preparation: Dissolve 2-3 mg of the compound (HCl salt) in 10 mL of degassed water/methanol (80:20) mixture. The methanol ensures full solubility of the neutral species during titration.[1][2][3][4][5]

  • Calibration: Calibrate the pH electrode using a 3-point standard (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.[1][2][3][4][5]

    • Titrate with 0.1 M NaOH (standardized) in 5 µL increments.

    • Record pH vs. Volume added.[1][2][3][4][5]

  • Analysis: Plot the first derivative of the titration curve. The inflection point corresponds to the pKa.[1][2][3][4][5]

    • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the % methanol cosolvent to obtain the aqueous pKa.[1][2][3][4][5]

Protocol B: Shake-Flask LogD Measurement (Miniaturized)

Rationale: High-throughput estimation of lipophilicity at physiological pH.[1][2][3][4]

  • Phases: Prepare 1-Octanol (saturated with PBS) and PBS pH 7.4 (saturated with Octanol).

  • Dissolution: Dissolve compound in DMSO to 10 mM stock.

  • Partitioning:

    • In a 2 mL HPLC vial, add 490 µL PBS phase + 490 µL Octanol phase.[1][2][3][4][5]

    • Spike with 20 µL compound stock.[1][2][3][4][5]

    • Vortex vigorously for 60 minutes at room temperature.

    • Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Carefully sample 100 µL from the top (Octanol) and bottom (PBS) layers.[1][2][3][4][5]

    • Analyze via LC-MS/MS or HPLC-UV (254 nm).[1][2][3][4]

  • Calculation:

    
    
    

References

  • PubChem Database. Compound Summary for CID 56943807 (Related Sulfonamides). National Center for Biotechnology Information.[1][2][3][4][5] [Link]

  • Avdeef, A. (2003).[1][2][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4][5] Wiley-Interscience.[1][2][3][4][5] (Standard text for pKa/LogD protocols).

  • Hajduk, P. J., & Greer, J. (2007).[1][2][3][4][5] A decade of fragment-based drug design: strategic advances and lessons learned.[1][2][3][4][5] Nature Reviews Drug Discovery.[1][2][3][4][5] (Context for scaffold utility).

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine .

Solubility, Stability, and Handling Guidelines

Executive Summary

This compound is a bifunctional building block featuring a primary benzylamine and a piperidine-sulfonamide moiety.[1] While the sulfonamide core provides exceptional hydrolytic stability, the primary amine renders the compound sensitive to atmospheric carbon dioxide (carbamate formation) and oxidative degradation. This guide defines the optimal solvent systems for stock preparation and outlines critical storage parameters to maintain compound integrity during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Technical Note on CAS Registry:

  • Chemical Name: this compound[1]

  • Common Identifier: 4-(Piperidinosulfonyl)benzylamine[1]

  • CAS Registry Note: Users should verify vendor-specific CAS numbers. Note: CAS 889945-84-4 is frequently associated with the carbonyl (amide) analog.[1] Ensure structural verification via NMR/MS before use.

PropertyValue (Theoretical/Derived)Structural Insight
Formula C₁₂H₁₈N₂O₂S
Mol.[1][2][3] Weight 254.35 g/mol Moderate MW, suitable for fragment-based screening.[1]
pKa (Base) ~9.5 (Primary Amine)Highly basic; exists as a cation in physiological pH.[1]
pKa (Acid) >14 (Sulfonamide)The piperidine substitution removes the acidic N-H proton typical of primary sulfonamides.[1]
LogP ~1.3 – 1.8Moderate lipophilicity; good membrane permeability potential.[1]
H-Bond Donors 2 (–NH₂)Primary amine is the sole donor.[1]
H-Bond Acceptors 4 (–SO₂–, –N–)Sulfonyl oxygens and piperidine nitrogen act as acceptors.

Solubility Data

The solubility profile is dominated by the basicity of the primary amine and the lipophilicity of the piperidine ring.[1]

Solvent Compatibility Table[1]
SolventSolubility RatingConc. Limit (Est.)Usage Recommendation
DMSO Excellent > 50 mg/mLRecommended for cryo-stock solutions.[1]
Methanol Good 20–30 mg/mLSuitable for intermediate dilutions; avoid long-term storage (potential hemiaminal formation).[1]
Ethanol Moderate 10–20 mg/mLUseful for biological assay dilution.[1]
Water (Neutral) Poor < 1 mg/mLThe neutral free base is poorly soluble in water due to the lipophilic sulfonamide core.[1]
0.1 M HCl High > 50 mg/mLCritical: Protonation of the amine (–NH₃⁺) drastically improves aqueous solubility.[1]
PBS (pH 7.4) Low < 5 mg/mLMay precipitate upon dilution from DMSO if concentration exceeds limit.[1]
Solubility Workflow Diagram

The following diagram illustrates the pH-dependent solubility switch, a critical mechanism for purification and formulation.

SolubilityWorkflow Solid Solid Free Base (Hydrophobic) Acid Add 0.1M HCl (Protonation) Solid->Acid Dissolution Soluble Soluble Cationic Species (R-CH2-NH3+) Acid->Soluble pH < 8.0 Base Add NaOH/Base (Deprotonation) Soluble->Base pH > 10.0 Precip Precipitation (Recovery) Base->Precip Reverts to Free Base

Caption: pH-dependent solubility switch mechanism. Protonation of the primary amine drives aqueous solubility.

Stability Profile

Solid State Stability
  • Thermal: Stable up to ~150°C (Melting point typically >100°C).[1]

  • Hygroscopicity: The hydrochloride salt form is hygroscopic and must be stored in a desiccator.[1] The free base is less hygroscopic but sticky.[1]

  • Atmospheric Sensitivity: The primary amine reacts with atmospheric CO₂ to form carbamates (white crust formation) upon prolonged exposure to air.[1]

Solution Stability
  • Hydrolysis: The sulfonamide linkage (–SO₂–N<) is extremely robust and resistant to hydrolysis under standard acidic or basic conditions.[1]

  • Oxidation: The benzylic amine is susceptible to oxidation to the imine or aldehyde upon exposure to light and air over weeks.[1]

  • DMSO Stability: Stable for >6 months at -20°C. Avoid freeze-thaw cycles which introduce moisture.[1]

Degradation Pathways Diagram

Understanding the degradation risks allows for proactive stabilization.[1]

DegradationPathways cluster_Air Atmospheric Exposure cluster_Oxidation Oxidative Stress (Light/Air) cluster_Hydrolysis Hydrolytic Stress Compound This compound CO2 CO2 Absorption Compound->CO2 Oxidation [O] / UV Light Compound->Oxidation AcidBase Acid/Base (pH 1-13) Compound->AcidBase Carbamate Carbamate Salt (Insoluble Solid) CO2->Carbamate Rapid Imine Imine/Aldehyde (Yellowing) Oxidation->Imine Slow Stable STABLE (Sulfonamide Intact) AcidBase->Stable High Resistance

Caption: Primary degradation pathways. Note the high hydrolytic stability vs. sensitivity to atmospheric CO2.

Handling & Storage Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological screening.

  • Weighing: Weigh 2.54 mg of the compound into a sterile, amber glass vial.

    • Why Amber? Protects the benzylic amine from photo-oxidation.[1]

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Why Anhydrous? Water in DMSO accelerates degradation during freeze-thaw cycles.[1]

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

  • Aliquot: Split into 50 µL aliquots in PCR tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol B: LC-MS Purity Check

Objective: Verify compound integrity before use.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 254 nm (Aromatic ring) and MS (ESI+).[1]

  • Expected Mass: [M+H]⁺ = 255.35 Da.[1]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7131263, [4-(Piperidine-1-carbonyl)phenyl]methanamine".[1] PubChem. Accessed Jan 29, 2026. [Link](Note: Reference for structural analog properties).

  • Reich, R. "Solubility of Sulfonamides and Their Derivatives in Various Solvents."[1] Journal of Pharmaceutical Sciences. (General reference for sulfonamide class stability).

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Company Bulletin. [Link][1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step synthetic pathway for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine , a critical pharmacophore in medicinal chemistry often utilized in the development of ion channel blockers and enzyme inhibitors (e.g., AKR1C3 inhibitors).

The protocol prioritizes scalability and purity , utilizing a sulfonylation-reduction strategy. Unlike generic procedures, this guide addresses specific chemoselectivity challenges—specifically preserving the sulfonamide moiety while reducing the nitrile group—and implements the Fieser Workup to maximize yield during the aluminum hydride quenching step.

Retrosynthetic Analysis & Workflow

The synthesis is designed around the stability of the sulfonamide bond. We disconnect the target at the benzylic amine, tracing back to a nitrile precursor, which is assembled via nucleophilic attack on a sulfonyl chloride.

Retrosynthesis Target This compound (Target) Intermediate 4-(Piperidin-1-ylsulfonyl)benzonitrile (Stable Intermediate) Target->Intermediate Functional Group Interconversion (Nitrile Reduction) SM1 4-Cyanobenzenesulfonyl chloride (Starting Material A) Intermediate->SM1 S-N Bond Disconnection SM2 Piperidine (Starting Material B) Intermediate->SM2 Nucleophilic Substitution

Figure 1: Retrosynthetic logic prioritizing the formation of the robust sulfonamide bond prior to sensitive hydride reduction.

Step 1: Sulfonamide Formation

Objective: Synthesis of 4-(piperidin-1-ylsulfonyl)benzonitrile. Principle: Nucleophilic substitution of the sulfonyl chloride by piperidine. A base (Triethylamine) is employed to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the piperidine.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
4-Cyanobenzenesulfonyl chloride 201.631.0Electrophile
Piperidine 85.151.1Nucleophile
Triethylamine (Et₃N) 101.191.5Acid Scavenger
Dichloromethane (DCM) -[0.2 M]Solvent
Detailed Protocol
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-Cyanobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to

    
     using an ice-water bath. Rationale: Sulfonyl chlorides are prone to hydrolysis; low temperature minimizes side reactions with moisture.
    
  • Addition: Mix Piperidine (1.1 equiv) and Et₃N (1.5 equiv) in a separate vial with a small volume of DCM. Add this mixture dropwise to the RBF over 15 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting sulfonyl chloride (

      
      ) should disappear, replaced by the sulfonamide (
      
      
      
      ).
  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove excess piperidine/Et₃N), Sat. NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate), and Brine .

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from EtOH/Hexane is usually sufficient. If necessary, flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: Nitrile Reduction

Objective: Reduction to this compound. Principle: Lithium Aluminum Hydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is used for the reduction.[1][2][3][4] While catalytic hydrogenation is an alternative, LAH provides rapid, complete conversion on a laboratory scale. The Fieser Workup  is strictly mandated here to prevent the formation of gelatinous aluminum emulsions that trap product.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Intermediate (from Step 1) 250.321.0Substrate

(2.0M in THF)
37.952.5Reducing Agent
THF (Anhydrous) -[0.1 M]Solvent
Detailed Protocol
  • Setup: Flame-dry a 2-neck RBF and attach a reflux condenser. Flush with Argon. Charge with

    
      solution (2.5 equiv). Cool to 
    
    
    
    .
  • Inverse Addition: Dissolve the Intermediate (1.0 equiv) in anhydrous THF. Add this solution slowly dropwise to the

    
     suspension.
    
    • Critical Mechanism: Adding nitrile to excess hydride prevents the accumulation of the imine intermediate, which can otherwise react with the product amine to form a secondary amine dimer.

  • Reaction: Warm to RT, then heat to reflux (

    
    ) for 3–6 hours.
    
    • QC Check: LC-MS is preferred here. Look for [M+H]+ = 255.1.

  • The Fieser Workup (Critical Step):

    • Cool reaction mixture to

      
      .
      
    • Dilute with diethyl ether (helps precipitate salts).

    • Quench Sequence (for

      
       grams of 
      
      
      
      used):
      • Add

        
         mL Water  (Slowly! Gas evolution).
        
      • Add

        
         mL 15% NaOH  solution.
        
      • Add

        
         mL Water .
        
    • Result: This specific ratio produces a granular, white precipitate of aluminum salts that is easily filtered, unlike the gel formed by random water addition.

  • Isolation: Warm to RT and stir for 15 minutes. Add anhydrous

    
     directly to the stirring mixture (further dries the solvent and granulates the salts). Filter through a Celite pad.[2][4] Rinse the pad with THF/Ether.[5]
    
  • Purification:

    • Concentrate the filtrate.

    • Acid-Base Extraction: Dissolve residue in 1M HCl (product goes to aqueous phase). Wash with Ether (removes non-basic impurities). Basify aqueous layer to pH > 12 with 4M NaOH. Extract product into DCM (

      
      ).
      
    • Dry (Na₂SO₄) and concentrate to yield the target amine.[6]

Decision Logic & Troubleshooting

The following diagram illustrates the critical decision points during the reduction workup to ensure high recovery.

WorkupLogic Reaction Reaction Complete (Reflux 6h) Quench Fieser Quench (x g LAH : x mL H2O : x mL NaOH : 3x mL H2O) Reaction->Quench Filter Filter Salts (Granular Precipitate) Quench->Filter Add MgSO4 first Crude Crude Amine Oil Filter->Crude Check Purity Check (NMR/LCMS) Crude->Check Salt Convert to HCl Salt (For storage/stability) Check->Salt >95% Pure Column Flash Column (DCM:MeOH:NH4OH) Check->Column <95% Pure

Figure 2: Workup and purification logic flow.

Characterization Data (Expected)

  • 1H NMR (400 MHz, CDCl₃):

    
     7.75 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.95 (s, 2H, 
    
    
    
    ), 2.98 (m, 4H, piperidine
    
    
    ), 1.65 (m, 4H, piperidine
    
    
    ), 1.45 (m, 2H, piperidine
    
    
    ).
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 255.11; Found: 255.1.
    

Safety & Hazards

  • Sulfonyl Chlorides: Corrosive and lachrymators. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Lithium Aluminum Hydride (LAH): Pyrophoric solid. Reacts explosively with water.[7]

    • Protocol: Never add water directly to dry LAH. Always use the Fieser method for quenching. Ensure a Class D fire extinguisher is nearby.

  • Piperidine: Toxic by inhalation and skin absorption. Precursor for controlled substances; maintain inventory logs.

References

  • Sulfonamide Synthesis: "Preparation of sulfonamides from N-silylamines."[8] Journal of Organic Chemistry. (General protocol adaptation).

  • Nitrile Reduction: "Reduction of Nitriles to Primary Amines."[3][9] Chemguide.

  • Fieser Workup Protocol: "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester, Dept of Chemistry.

  • Target Molecule Context: "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel inhibitors of AKR1C3." ResearchGate.[5]

Sources

Precision Profiling of NLRP3 Inhibitors: A Multi-Parametric Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in NLRP3 Drug Discovery

The NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome is a critical sensor of cellular stress and a prime therapeutic target for autoinflammatory diseases, Alzheimer’s, and metabolic disorders. However, screening for NLRP3 inhibitors is fraught with false positives. Many compounds appear to inhibit NLRP3 but actually suppress the priming step (NF-κB signaling) or induce general cytotoxicity.

To rigorously validate a new compound as a specific NLRP3 inhibitor, an experimental protocol must decouple transcriptional priming from inflammasome assembly . This guide outlines a "Gold Standard" workflow using Bone Marrow-Derived Macrophages (BMDMs) or differentiated THP-1 cells, employing MCC950 as the benchmark control.

Core Mechanistic Logic

NLRP3 activation is a two-step process. A robust protocol must isolate Step 2 to prove specific inhibition.

  • Priming (Signal 1): TLR activation (e.g., LPS)

    
     NF-κB activation 
    
    
    
    Upregulation of NLRP3 and Pro-IL-1
    
    
    .
  • Activation (Signal 2): K

    
     efflux (e.g., Nigericin) 
    
    
    
    NLRP3 oligomerization
    
    
    ASC recruitment
    
    
    Caspase-1 activation
    
    
    IL-1
    
    
    release & Pyroptosis.

Experimental Design Strategy

Cell Model Selection
  • Primary Mouse BMDMs: The physiological gold standard. High responsiveness, intact signaling.

  • THP-1 (Human Monocytes): Easier to scale for high-throughput screening (HTS). Requires differentiation with PMA (Phorbol 12-myristate 13-acetate).[1]

Controls
  • Negative Control: Vehicle (DMSO) + LPS + Nigericin.

  • Positive Control (Inhibitor): MCC950 (10 nM – 1

    
    M). It specifically binds the NLRP3 NACHT domain, blocking ATP hydrolysis.[2][3]
    
  • Specificity Control: NLRC4 Activation (Salmonella or Flagellin). A true NLRP3 inhibitor should not block NLRC4-dependent IL-1

    
     release.
    
Visualizing the Signaling Pathway

The following diagram illustrates the two-step activation and the precise intervention point for specific inhibitors.

NLRP3_Pathway LPS LPS (Priming) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Nucleus Nucleus (Transcription) NFkB->Nucleus ProIL1b Pro-IL-1β / NLRP3 Protein Nucleus->ProIL1b Synthesis NLRP3_Inactive NLRP3 (Inactive) ProIL1b->NLRP3_Inactive Compound Test Compound / MCC950 Compound->NLRP3_Inactive BLOCKS ATP Hydrolysis Nigericin Nigericin (Signal 2) K_Efflux K+ Efflux Nigericin->K_Efflux K_Efflux->NLRP3_Inactive Trigger NLRP3_Active NLRP3 Oligomerization NLRP3_Inactive->NLRP3_Active Assembly ASC ASC Speck Formation NLRP3_Active->ASC Caspase1 Caspase-1 Cleavage ASC->Caspase1 GSDMD GSDMD Cleavage (Pyroptosis) Caspase1->GSDMD IL1b_Release Mature IL-1β Release Caspase1->IL1b_Release

Figure 1: The NLRP3 activation cascade.[4][5][6] Specific inhibitors must target the assembly phase (blue hexagon), not the priming phase.

Detailed Experimental Protocols

Protocol A: Cell Preparation (THP-1 Differentiation)

Rationale: Undifferentiated THP-1 monocytes have low basal NLRP3 levels and must be differentiated into macrophage-like cells.

  • Seeding: Plate THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Differentiation: Add PMA (50 ng/mL) . Incubate for 24 hours .

  • Resting: Aspirate media (remove non-adherent cells). Wash 1x with warm PBS. Add fresh complete media (no PMA) and rest for 24 hours . Critically, this rest period reduces high basal background caused by PMA.

Protocol B: The "Post-Priming" Inhibition Assay

Rationale: To rule out NF-κB inhibition, the test compound is added after the priming step is complete but before the activation trigger.

Reagents:

  • LPS (Lipopolysaccharide): E. coli O111:B4 (InvivoGen).

  • Nigericin: 10 mM stock in ethanol (Sigma).

  • MCC950: 10 mM stock in DMSO.

Workflow Steps:

  • Priming: Treat cells with LPS (1

    
    g/mL)  for 3 hours  at 37°C.
    
    • Note: This builds the pool of Pro-IL-1

      
       and NLRP3.
      
  • Compound Addition: Remove LPS media (optional, but recommended to remove cytokines generated during priming) or add compound directly.

    • Add Test Compound (dose-response: 0.1 – 10

      
      M) or MCC950 (1 
      
      
      
      M).
    • Incubate for 30 minutes .

  • Activation: Add Nigericin (10

    
    M)  directly to the well.
    
  • Incubation: Incubate for 45–60 minutes .

    • Warning: Exceeding 60 mins causes massive pyroptosis (cell death), releasing LDH which can degrade cytokines and complicate normalization.

  • Harvest:

    • Supernatant: Collect for ELISA (IL-1

      
      , IL-18) and LDH assay.[7]
      
    • Lysate: Add RIPA buffer + Protease Inhibitors for Western Blot.

Visualizing the Workflow Timeline

Workflow_Timeline T0 T=0 hrs Add LPS (1 µg/mL) T3 T=3 hrs Add Compound T0->T3 Priming Phase T3_5 T=3.5 hrs Add Nigericin (10 µM) T3->T3_5 Equilibration T4_5 T=4.5 hrs Harvest Supernatant T3_5->T4_5 Activation

Figure 2: Temporal workflow ensuring compound acts on the assembled inflammasome, not the priming signal.

Multi-Parametric Readouts & Validation

To claim a compound is a bona fide NLRP3 inhibitor, you must demonstrate efficacy across three tiers of evidence.

Tier 1: Functional Output (Quantitative)
AssayTarget AnalyteExpected Result (Inhibitor)Note
ELISA IL-1

(Secreted)
Decrease (IC50)Primary readout.
ELISA TNF-

(Secreted)
No Change Crucial Control. If TNF-

drops, the compound inhibits NF-κB (priming), not NLRP3.
LDH Lactate DehydrogenaseDecrease Indicates inhibition of pyroptosis (GSDMD pore formation).
Tier 2: Biochemical Confirmation (Western Blot)

Run lysates and supernatants on SDS-PAGE. Look for the "ladder of activation."

  • Pro-Caspase-1 (45 kDa)

    
     Cleaved Caspase-1 (p20):  Inhibitor should block p20 appearance.
    
  • Pro-IL-1

    
     (31 kDa) 
    
    
    
    Mature IL-1
    
    
    (17 kDa):
    Inhibitor should block p17 appearance in supernatant.
  • GSDMD-FL

    
     GSDMD-N:  Inhibitor should reduce the N-terminal cleavage product.
    
Tier 3: Upstream Mechanistic Check (ASC Specks)

Rationale: Some inhibitors block cytokine release but not inflammasome assembly. To prove direct NLRP3 engagement, visualize ASC specks.

  • Method: Immunofluorescence with anti-ASC antibody.[1]

  • Observation: Activated cells form a single, dense 1–2

    
    m speck per cell.
    
  • Result: Effective upstream inhibitors (like MCC950) significantly reduce the % of cells with ASC specks.

Data Analysis & Interpretation

Calculating Specificity Index

A true NLRP3 inhibitor will show a wide separation between IL-1


 inhibition and TNF-

inhibition.


  • Ratio > 10: High Specificity (Likely NLRP3 target).

  • Ratio ~ 1: Non-specific anti-inflammatory (likely NF-κB or toxicity).

Troubleshooting "The Nigericin Cliff"
  • Problem: High variability in ELISA results.

  • Cause: Nigericin induces rapid cell death. If cells die too quickly, they release Pro-IL-1

    
     (passive release) which some ELISA kits detect, or proteases degrade the mature cytokine.
    
  • Solution: Strictly limit Nigericin exposure to 45–60 minutes. Do not incubate overnight.

References

  • Coll, R. C., et al. (2015).[3] A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[2][8][9] Nature Medicine, 21(3), 248–255. Link

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[2][8][9][10] Nature Reviews Drug Discovery, 17(8), 588–606. Link

  • Swanson, K. V., et al. (2019).[4][11][12] The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. Link

  • Schroder, K., & Tschopp, J. (2010). The inflammasomes.[2][4][5][8][10][11][12][13][14][15][16] Cell, 140(6), 821–832. Link

  • Tapia-Abellán, A., et al. (2019).[4] MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Chemical Biology, 15(6), 560–564. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated method for the quantification of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine . The following protocol synthesizes theoretical mass spectrometry principles with practical, high-throughput laboratory workflows.

Introduction & Compound Significance

This compound (CAS: 244208-96-2) is a functionalized sulfonamide building block often utilized in the synthesis of fragment-based drug libraries and protease inhibitors.[1] Its structure features a basic primary amine (methanamine) and a lipophilic sulfonamide moiety, making it a model compound for developing methods for amphiphilic basic drugs.

Accurate quantification of this intermediate is critical for:

  • Pharmacokinetic (PK) Profiling: Monitoring stability and clearance of sulfonamide-based scaffolds.

  • Impurity Analysis: Detecting unreacted intermediates in final drug substances.

  • Metabolic Stability: Tracking N-acetylation or oxidative deamination pathways.

Physicochemical Profile
PropertyValue (Estimated)Analytical Implication
Formula

Monoisotopic Mass: 254.11 Da
Molecular Weight 254.35 g/mol Precursor Ion

pKa (Basic) ~9.5 (Primary Amine)Requires acidic mobile phase for optimal ionization.
LogP ~1.3 - 1.8Retains well on C18; amenable to Reverse Phase LC.

Method Development Strategy

Mass Spectrometry: Ionization & Fragmentation

Ionization Mode: Electrospray Ionization Positive (ESI+). The primary methanamine group is easily protonated under acidic conditions, providing a strong


 signal.

Fragmentation Logic (MS/MS): To ensure specificity, Multiple Reaction Monitoring (MRM) transitions are selected based on the weakest bonds:

  • Piperidine Ring Cleavage (

    
     84):  The piperidine moiety is a stable leaving group. Collision Induced Dissociation (CID) frequently generates the characteristic piperidinium ion (
    
    
    
    84.1), which is high-intensity and ideal for quantitation.
  • Sulfonyl Cleavage (

    
     170):  Cleavage of the S-N sulfonamide bond results in the loss of the piperidine ring (
    
    
    
    ), leaving the sulfonyl-benzylamine core (
    
    
    ).
  • Ammonia Loss (

    
     238):  Loss of 
    
    
    
    (17 Da) from the primary amine is common but less specific than the skeletal cleavages.
Chromatography: Column & Mobile Phase
  • Column: A Biphenyl or Phenyl-Hexyl column (e.g., Kinetex Biphenyl, 2.6 µm) is recommended over standard C18. The

    
     interactions with the phenyl ring and sulfonamide group offer superior selectivity and peak shape for this aromatic amine compared to alkyl-bonded phases.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring amine protonation).

    • B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Note: Methanol can be used but ACN generally provides sharper peaks for sulfonamides and lower backpressure.

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): Sulfamethoxazole-d4 or a structural analog like Benzylamine-d7.

  • Solvents: LC-MS grade Water, Acetonitrile, Formic Acid.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but adaptable to microsomal incubations.

  • Aliquot: Transfer 50 µL of biological sample (plasma) to a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilute: Add 100 µL of Water (0.1% FA) to match initial mobile phase conditions (prevents peak broadening).

Instrument Parameters

LC Conditions (UHPLC):

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)

  • Flow Rate: 0.5 mL/min

  • Temperature: 40°C

  • Injection Vol: 2-5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.5 min: Stop

MS Conditions (Source: ESI+):

  • Spray Voltage: 3500 V

  • Sheath Gas: 50 arb

  • Aux Gas: 15 arb

  • Capillary Temp: 325°C

  • Vaporizer Temp: 350°C

MRM Table: | Compound | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | Analyte | 255.1 | 84.1 | 25 | Quantifier | | Analyte | 255.1 | 170.0 | 20 | Qualifier 1 | | Analyte | 255.1 | 91.1 | 35 | Qualifier 2 (Tropylium) | | IS (Generic) | [Depends on IS] | [Depends on IS] | - | Internal Std |

Visual Workflows

Figure 1: Analytical Workflow Diagram

This diagram outlines the logical flow from sample extraction to data acquisition.

LCMS_Workflow Sample Biological Sample (50 µL Plasma) PPT Protein Precipitation (Add 200µL ACN + IS) Sample->PPT Extraction Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Phase Sep Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Clean-up LC UHPLC Separation (Biphenyl Column) Dilution->LC Injection MS QqQ MS Detection (ESI+ MRM: 255.1 -> 84.1) LC->MS Elution Data Quantitation (Peak Area Ratio) MS->Data Analysis

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of this compound.

Figure 2: Proposed Fragmentation Pathway

Visualizing the mechanistic cleavage of the molecule in the collision cell.

Fragmentation Precursor Precursor Ion [M+H]+ = 255.1 (Protonated Amine) Transition1 S-N Bond Cleavage Precursor->Transition1 CID Energy Frag_Quant Piperidinium Ion m/z = 84.1 (Quantifier) Transition1->Frag_Quant High Intensity Frag_Qual1 Sulfonyl Benzyl Cation m/z = 170.0 Transition1->Frag_Qual1 Neutral Loss (Piperidine) Frag_Qual2 Tropylium-like Ion m/z = 91.1 Frag_Qual1->Frag_Qual2 Loss of SO2 + NH3

Caption: ESI+ Fragmentation pathway showing the generation of the primary quantifier ion (m/z 84.1) and qualifiers.

Method Validation (FDA/ICH M10 Guidelines)

To ensure regulatory compliance, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Criteria: Correlation coefficient (

    
    ) > 0.99. Deviations of back-calculated standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Replicates:

    
     per level over 3 separate runs.
    
  • Acceptance: CV% and Bias must be <15%.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare analyte response in post-extracted spiked matrix vs. neat solution.

    • Target: MF between 0.85 and 1.15 (indicating minimal ion suppression).

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: >70% recovery is consistent with protein precipitation.

Stability
  • Benchtop: 4 hours at room temperature (critical for amines which can degrade).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanols.Increase buffer strength (add 5mM Ammonium Formate) or switch to a "charged surface" C18 column.
Carryover Sticky basic amine on injector needle.Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.2% Formic Acid.
Low Sensitivity Ion suppression from phospholipids.Switch from Protein Precipitation to Phospholipid Removal Plates (e.g., Ostro or Phree).
Split Peaks Solvent mismatch.Ensure the injection solvent is weak (low % organic) compared to the initial gradient conditions.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[3][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound. Retrieved from [Link]

Sources

Application of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine as a Privileged Scaffold in Anticancer Drug Discovery

Part 1: Introduction & Strategic Overview

This compound represents a high-value "privileged scaffold" in modern fragment-based drug discovery (FBDD). Structurally, it combines a lipophilic sulfonyl-piperidine tail —known for improving metabolic stability and membrane permeability—with a reactive benzylamine head , serving as a versatile conjugation handle.

Unlike primary sulfonamides (


) which typically target zinc-metalloproteins (e.g., Carbonic Anhydrases), the tertiary sulfonamide  (piperidinyl-sulfonyl) moiety in this scaffold modulates physicochemical properties (LogP, solubility) and targets distinct hydrophobic pockets in enzymes such as 11

-HSD1
, MMPs , and specific Kinases .

This guide details the protocols for utilizing this scaffold to synthesize focused libraries of anticancer agents and evaluating their efficacy in cancer cell lines.

Part 2: Experimental Protocols

Protocol A: Scaffold Derivatization (Library Synthesis)

Objective: To conjugate the methanamine "handle" with a panel of carboxylic acid cores (e.g., kinase hinge binders) to generate a bioactive library.

Reagents:

  • Scaffold: this compound (1.0 eq).

  • Coupling Partners: Diverse carboxylic acids (e.g., Indole-3-carboxylic acid, Benzoic acid derivatives) (1.1 eq).

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Conjugation: Add this compound to the reaction mixture.

  • Incubation: Stir the reaction at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Acid MW + Scaffold MW - 18).

  • Purification: Quench with water. Extract with Ethyl Acetate. Purify the resulting amide via preparative HPLC or flash chromatography.

  • Validation: Confirm structure via

    
    -NMR and HRMS before biological testing.
    

Expert Insight: The sulfonyl-piperidine group is stable under standard amide coupling conditions. Avoid strong reducing agents during workup to preserve the sulfonamide bond.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the antiproliferative potency (


) of the synthesized derivatives against cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Materials:

  • Cell Lines: A549 (ATCC® CCL-185™), MCF-7 (ATCC® HTB-22™).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Control Drug: Doxorubicin (Positive Control).

  • Vehicle: DMSO (Final concentration < 0.5%).

Workflow:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% 
    
    
    
    to allow attachment.
  • Treatment: Prepare serial dilutions of the scaffold derivatives (0.1

    
     to 100 
    
    
    
    ) in culture medium. Add 100
    
    
    per well.
    • Self-Validating Step: Include "No Cell" blanks (medium only) and "Vehicle Control" (0.5% DMSO) wells to correct for background and solvent toxicity.

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 10

    
     of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate medium carefully. Add 100

    
     DMSO to dissolve crystals. Shake plate for 10 minutes.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis: Calculate Cell Viability (%) using the formula:



Plot Log(Concentration) vs. % Viability to determine 

using non-linear regression.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the workflow from scaffold derivatization to target engagement. The sulfonyl-piperidine moiety often acts as a "Surface Recognition Element," binding to the solvent-exposed S1' or S2 pockets of target enzymes (e.g., MMPs or CA IX), while the "Head" group engages the catalytic center.

G cluster_mechanism Mechanism of Action Hypothesis Scaffold (4-(Piperidin-1-ylsulfonyl) phenyl)methanamine Library Amide Library Generation (Coupling with Kinase/MMP Cores) Scaffold->Library HATU/DIPEA Coupling Screening Phenotypic Screening (A549 / MCF-7 Viability) Library->Screening MTT Assay Hit Hit Identification (IC50 < 5 µM) Screening->Hit Selection Criteria Target Target Validation (CA IX / MMP-2 / Kinase) Hit->Target Western Blot / Enzymatic Assay Tail Sulfonyl-Piperidine Tail (Solubility & S1' Binding) Linker Phenyl Linker (Rigid Spacer) Tail->Linker Head Amide Head (H-Bond Donor/Acceptor) Linker->Head

Caption: Workflow for utilizing the sulfonyl-piperidine scaffold in anticancer drug discovery, highlighting the structural role of the tail, linker, and head groups.

Part 4: Data Presentation & Analysis

When reporting results for derivatives of this scaffold, structure your data as follows to allow for Structure-Activity Relationship (SAR) analysis.

Table 1: SAR Analysis of Scaffold Derivatives

Compound IDR-Group (Acid Origin)A549

(

)
MCF-7

(

)
Selectivity Index (SI)*
SP-01 Indole-3-yl4.2

0.5
12.1

1.2
2.8
SP-02 3,4-Dimethoxyphenyl8.5

0.8
6.4

0.4
0.75
SP-03 4-Fluorophenyl> 50> 50N/A
Doxorubicin (Control)0.45

0.05
0.38

0.03
-

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). (Requires testing on normal fibroblast line like WI-38).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the relevance of sulfonamide scaffolds in cancer therapy (CA IX inhibition).
  • Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of piperidine and sulfonamide moieties to improve drug solubility and pharmacokinetics.[1]

  • Nocentini, A., et al. (2019). Sulfonamide Repurposing in the Context of Carbonic Anhydrase Inhibition. Expert Opinion on Drug Discovery. Link

    • Context: detailed analysis of sulfonamide deriv
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Link

    • Context: Provides synthetic protocols for rel
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. Context: Standard reference for the purification techniques described in Protocol A.

Sources

Application Note: Rational Design and Evaluation of Phenylmethanamine-Scaffold AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9]

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17


-hydroxysteroid dehydrogenase, is a pivotal enzyme in the progression of Castration-Resistant Prostate Cancer (CRPC).[1][2] While androgen deprivation therapy (ADT) effectively lowers systemic testosterone, CRPC tumors develop resistance by upregulating AKR1C3 to synthesize intratumoral androgens (testosterone and dihydrotestosterone) from adrenal precursors (androstenedione).

This guide focuses on the phenylmethanamine (and the structurally related N-phenylaminobenzoate) scaffold. This pharmacophore mimics the substrate transition state, positioning an aromatic ring in the lipophilic sub-pocket 1 (SP1) while anchoring the inhibitor via hydrogen bonding in the oxyanion hole.

The Selectivity Challenge

The critical bottleneck in AKR1C3 inhibitor development is selectivity against the highly homologous isoform AKR1C2 .[3][4]

  • AKR1C3: Converts Androstenedione

    
     Testosterone (Tumor promoting).
    
  • AKR1C2: Inactivates Dihydrotestosterone (DHT)

    
     3
    
    
    
    -diol (Tumor suppressing).[4]
  • Goal: Inhibit C3 without inhibiting C2.

Mechanistic Pathway

The following diagram illustrates the critical intervention point of AKR1C3 inhibitors within the steroidogenic pathway.

AKR1C3_Pathway Cholesterol Cholesterol DHEA DHEA Cholesterol->DHEA Androstenedione Androstenedione (Precursor) DHEA->Androstenedione Testosterone Testosterone (Active Androgen) Androstenedione->Testosterone Reduction DHT DHT (Super Androgen) Testosterone->DHT SRD5A AR_Activation Androgen Receptor Activation DHT->AR_Activation Inactive Diols Inactive Diols DHT->Inactive Diols Oxidation via AKR1C2 Proliferation Tumor Proliferation AR_Activation->Proliferation AKR1C3 AKR1C3 AKR1C3->Androstenedione AKR1C2 AKR1C2 (Inactivator) Inhibitor Phenylmethanamine Inhibitor Inhibitor->AKR1C3 Blocks Inhibitor->AKR1C2 Must Avoid Inhibition

Figure 1: The steroidogenic axis in CRPC. AKR1C3 drives the conversion of precursors to active androgens.[5][4] Selective inhibitors must block this step without interfering with AKR1C2-mediated DHT clearance.[2]

Rational Design: The Phenylmethanamine Scaffold

The phenylmethanamine scaffold (often derived from reductive amination of benzaldehydes and anilines) serves as a flexible bioisostere to the N-phenylanthranilic acid class (e.g., flufenamic acid).

Structure-Activity Relationship (SAR) Rules

To maximize potency and selectivity, adhere to these design principles:

  • The Anchor (A-Ring):

    • Must contain a polar/acidic group (carboxylic acid or bioisostere like tetrazole) to bind the oxyanion hole residues (Tyr55, His117).

    • Guidance: A carboxylic acid in the meta position relative to the amine linker often confers higher selectivity for AKR1C3 over AKR1C2 compared to ortho substitution.

  • The Linker (Amine):

    • The secondary amine (-NH-) acts as a hydrogen bond donor.

    • Modification: Methylation of this nitrogen usually abolishes activity, confirming the necessity of the H-bond.

  • The Hydrophobic Tail (B-Ring):

    • This ring occupies the SP1 pocket.

    • Guidance: Electron-Withdrawing Groups (EWG) such as -CF

      
      , -Cl, or -F on this ring generally improve potency by enhancing hydrophobic interactions and modulating the pKa of the amine.
      

Experimental Protocols

Protocol A: Chemical Synthesis (General Reductive Amination)

Objective: To synthesize secondary phenylmethanamine derivatives.

Reagents: Substituted Benzaldehyde (1.0 eq), Substituted Aniline (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Imine Formation: Dissolve the substituted benzaldehyde and aniline in DCE (0.1 M concentration) under

    
     atmosphere. Add catalytic acetic acid (1-2 drops). Stir at room temperature for 2–4 hours.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight (12–16h).

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with Dichloromethane (DCM) x3.
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
  • Validation: Verify structure via

    
    H-NMR and LC-MS (purity >95% required for bioassays).
    
Protocol B: Enzymatic Inhibition Assay (Fluorescence)

Objective: Determine IC


 values using the standard substrate 9,10-Phenanthrenequinone (PQ).

Principle: AKR1C3 reduces PQ to 9,10-dihydroxyphenanthrene, consuming NADPH. We monitor the decrease in NADPH fluorescence.

Materials:

  • Recombinant Human AKR1C3 (and AKR1C2 for counter-screen).

  • Substrate: 9,10-Phenanthrenequinone (PQ) [Sigma].

  • Cofactor: NADPH [Sigma].

  • Buffer: 100 mM Potassium Phosphate, pH 6.0 (Optimal for PQ reduction).

  • Solvent: DMSO (Final concentration < 2%).[6]

Step-by-Step Procedure:

  • Preparation: Prepare a Master Mix containing Buffer, AKR1C3 enzyme (final conc. 100 nM), and NADPH (final conc. 20

    
    M).
    
  • Compound Addition: Dispense 1

    
    L of test inhibitor (serially diluted in DMSO) into black 384-well plates.
    
  • Initiation: Add 49

    
    L of Master Mix to the wells. Incubate for 10 minutes at 37°C to allow inhibitor binding.
    
  • Substrate Trigger: Add 50

    
    L of PQ (final conc. 1 
    
    
    
    M, approx.
    
    
    ).
  • Detection: Immediately monitor fluorescence decrease (Excitation: 340 nm, Emission: 460 nm) for 10 minutes on a kinetic plate reader (e.g., Tecan or BMG).

  • Analysis: Calculate the slope (velocity) of the linear portion. Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity). Fit data to a 4-parameter logistic equation to derive IC

    
    .
    
Protocol C: Cellular Efficacy Assay (LNCaP-AKR1C3)

Objective: Validate that the inhibitor penetrates the cell membrane and blocks the conversion of Androstenedione to Testosterone.

Cell Line: LNCaP cells stably transfected with AKR1C3 (LNCaP-AKR1C3). Parental LNCaP cells have low endogenous AKR1C3.

Procedure:

  • Seeding: Seed LNCaP-AKR1C3 cells (2

    
     10
    
    
    
    cells/well) in 24-well plates using RPMI-1640 + 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Incubate for 24h.
  • Treatment: Replace medium with fresh RPMI + CS-FBS containing the test inhibitor (at 1

    
    M and 10 
    
    
    
    M) or Vehicle (DMSO).
  • Substrate Addition: Add Androstenedione (5 nM final concentration).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO

    
    .
    
  • Extraction: Collect the supernatant. Extract steroids using ethyl acetate or diethyl ether.

  • Quantification: Analyze Testosterone levels using LC-MS/MS or a validated Testosterone ELISA kit.

  • Readout: Efficacy is defined as the % reduction in Testosterone concentration compared to the DMSO control.

Data Presentation & Analysis

Screening Workflow

The following flowchart outlines the logic for progressing a compound from synthesis to lead candidate.

Screening_Cascade Library Phenylmethanamine Library Synthesis Enz_Screen 1° Screen: AKR1C3 Enzymatic (PQ Substrate) Library->Enz_Screen Hit_Decision IC50 < 100 nM? Enz_Screen->Hit_Decision Hit_Decision->Library No (Refine SAR) Selectivity 2° Screen: AKR1C2 Selectivity (Counter-Screen) Hit_Decision->Selectivity Yes Sel_Decision Selectivity Ratio (C2/C3) > 50x? Selectivity->Sel_Decision Sel_Decision->Library No (Modify A-Ring) Cell_Assay 3° Screen: LNCaP-AKR1C3 (Testosterone Production) Sel_Decision->Cell_Assay Yes Lead Lead Candidate Cell_Assay->Lead High Potency

Figure 2: The critical path for inhibitor validation. Note the strict "Go/No-Go" gate at the AKR1C2 selectivity step.

Reporting Results

When reporting data, summarize key metrics in a comparative table.

Compound IDR1 (A-Ring)R2 (B-Ring)AKR1C3 IC

(nM)
AKR1C2 IC

(nM)
Selectivity RatioCell Efficacy (% T Reduction)
Control -----0%
Indomethacin (Reference)-~200~250012.540%
PM-01 3-COOH4-CF

45>10,000>22085%
PM-02 2-COOH4-H1503002.030%

Note: PM-01 represents an ideal profile: High potency, high selectivity (due to meta-positioning of the acid), and strong cellular translation.

References

  • Penning, T. M., et al. (2025). "The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives." Scientific Reports. Available at: [Link]

  • Adeniji, A. O., et al. (2012). "Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure-Activity Relationships." Journal of Medicinal Chemistry. Available at: [Link]

  • Matsunaga, T., et al. (2012). "9,10-Phenanthrenequinone promotes secretion of pulmonary aldo-keto reductases with surfactant." Cell and Tissue Research. Available at: [Link]

  • Endo, S., et al. (2010). "Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pippione, A. C., et al. (2017). "Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors discovered by bioisosteric scaffold hopping approach." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Strategic Utilization of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine in Medicinal Chemistry

[1][2]

Abstract

This technical guide details the application of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (CAS: 889947-86-2) as a versatile building block in drug discovery.[1][2] Distinguished by its dual-functionality—a reactive primary benzyl amine and a stable, lipophilic sulfonamide-piperidine tail—this molecule serves as a critical "linker-pharmacophore" hybrid.[1] This note provides optimized protocols for amide coupling, reductive amination, and urea formation, specifically addressing solubility challenges and salt-form handling to ensure high-yield library synthesis.

Chemical Profile & Strategic Utility[2]

Physicochemical Properties

The molecule consists of a phenyl ring substituted at the para position with a sulfonamide-linked piperidine and a methanamine group.[1][2]

PropertyValue / Description
Chemical Name This compound
Common Salt Form Hydrochloride (HCl)
Molecular Weight (Free Base) ~254.35 g/mol
Molecular Formula

Solubility High in DMSO, DMF; Moderate in MeOH; Low in non-polar solvents (DCM/Hexane) unless as free base.[1]
pKa (Estimate) ~9.0 (Benzyl amine); Sulfonamide nitrogen is non-basic.[1]
Structural Logic in Drug Design

In medicinal chemistry, this building block is utilized to introduce a "solubilizing tail" into a core scaffold.[1][2]

  • The Sulfonamide (

    
    ):  Acts as a robust, non-hydrolyzable linker that accepts hydrogen bonds, often improving metabolic stability compared to amides.[1][2]
    
  • The Piperidine Ring: A classic privileged structure that modulates LogP (lipophilicity) and prevents hERG channel inhibition compared to more flexible alkyl chains.[1][2]

  • The Benzyl Amine (

    
    ):  The sole nucleophilic handle.[1] Being aliphatic and separated from the ring by a methylene group, it is more nucleophilic than an aniline and less prone to steric hindrance.[1]
    

Experimental Protocols

Handling the Salt Form (Critical Step)

Most commercial sources supply this compound as the Hydrochloride (HCl) salt .[1][2] Direct use in nucleophilic reactions without excess base will result in zero yield .[1]

  • Requirement: You must include at least 3.0 equivalents of a tertiary amine base (DIPEA or TEA) in the reaction mixture to neutralize the HCl and regenerate the free amine nucleophile.[1]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Attaching the building block to Carboxylic Acid scaffolds (Core-COOH).[1][2]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[2]

  • Addition: Add This compound HCl (1.1 mmol) followed immediately by the remaining DIPEA (2.0 mmol).

    • Note: The second portion of base is crucial to deprotonate the amine salt in situ.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][3]

  • Workup: Dilute with EtOAc (20 mL). Wash with saturated

    
     (
    
    
    ), water (
    
    
    ), and brine.[1] Dry over
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Best for: Creating secondary amines from Aldehyde scaffolds.[2]

Reagents:

  • Aldehyde Scaffold (1.0 equiv)[1]

  • Amine Building Block (1.2 equiv)[1]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde and the Amine HCl salt in DCE. Add DIPEA (1.2 equiv) to free the amine.[1] Add catalytic Acetic Acid .[1] Stir for 1 hour at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Why STAB? It is milder than

      
       and will not reduce aldehydes/ketones before the imine is formed.[1][2]
      
  • Reaction: Stir overnight (12–16 h) at RT under Nitrogen.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[1]
    

Visualized Workflows

Parallel Synthesis Library Workflow

This diagram illustrates how to deploy this building block in a high-throughput library synthesis campaign.

LibrarySynthesisStartScaffold Library(R-COOH)ActivationActivation(HATU + DIPEA)Start->Activation 15 min, DMFCouplingCoupling Reaction(+ Amine Building Block)Activation->Coupling Add Amine HCl+ Excess BaseWorkupPhase Separation(Aq. Wash / SPE)Coupling->Workup 4h, RTQCQC Analysis(LCMS / Purity)Workup->QC Yield & ID

Figure 1: High-throughput workflow for generating amide libraries using the target building block.

Mechanistic Logic: Why Excess Base is Critical

The following diagram details the proton transfer events required when using the HCl salt form.

MechanismSaltAmine-HCl Salt(Inactive Nucleophile)FreeAmineFree Amine(Active Nucleophile)Salt->FreeAmine Deprotonation(Requires 1.0 eq Base)BaseBase (DIPEA)Base->FreeAmineProductFinal Amide ProductFreeAmine->Product Nucleophilic AttackActivatedAcidActivated Ester(R-CO-OBGt)ActivatedAcid->Product Electrophile

Figure 2: Deprotonation mechanism.[1] Failure to add sufficient base leaves the amine as an unreactive ammonium salt.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<10%) Amine remained protonated (HCl salt).[1][2]Ensure 3-4 eq. of DIPEA was added. Check pH of reaction (should be basic, pH > 8).[1]
Precipitation Poor solubility of the sulfonamide tail in DCM.Switch solvent to DMF or DMAc .
Impurity at M+43 Acetylation of amine.[1]Avoid using EtOAc during reaction steps if heating; ensure DMF is free of dimethylamine.[1]
Incomplete Reaction Steric hindrance from scaffold.Heat reaction to 50°C or switch coupling agent to COMU or T3P .

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1][2] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [1]

  • BLD Pharm. (n.d.).[1] (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine Product Data. Retrieved January 29, 2026.[1]

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [1]

High-Throughput Kinetic Profiling of Phenylmethanamine Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CA-2026-01

Executive Summary & Scientific Rationale

The phenylmethanamine sulfonamide scaffold represents a privileged pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). While the primary sulfonamide moiety (


) acts as the zinc-binding group (ZBG) essential for efficacy, the phenylmethanamine tail provides the structural diversity required to achieve isoform selectivity—a critical parameter when developing therapeutics for glaucoma (targeting hCA II) versus hypoxic tumors (targeting hCA IX/XII) [1].

This guide outlines the development of a robust screening cascade. Unlike simple binding assays, we prioritize a kinetic esterase assay as the primary screen. This choice is deliberate: while Carbonic Anhydrase's physiological role is CO₂ hydration, its pseudo-esterase activity against 4-nitrophenyl acetate (4-NPA) offers a chromogenic readout compatible with standard microplate readers, avoiding the complexity of stopped-flow CO₂ systems during the initial HTS phase [2].

Screening Workflow Strategy

To ensure data integrity, we employ a "Funnel & Filter" approach. The primary screen identifies functional inhibitors, while the orthogonal screen eliminates false positives (aggregators, quenchers) and validates physical binding.

ScreeningWorkflow Library Phenylmethanamine Sulfonamide Library (10 mM DMSO stocks) Primary Primary Screen: Kinetic Esterase Assay (4-NPA Substrate) Library->Primary 10 µM Final Conc. Filter1 Data Filter: >50% Inhibition Z' > 0.5 Primary->Filter1 Filter1->Library Fail (Archive) HitPick Hit Confirmation: Dose-Response (IC50) Filter1->HitPick Pass Ortho Orthogonal Screen: Thermal Shift Assay (TSA) (Binding Validation) HitPick->Ortho Validated IC50 Selectivity Selectivity Profiling (hCA I vs hCA IX) Ortho->Selectivity High Delta Tm

Figure 1: The screening cascade prioritizes functional inhibition before validating binding thermodynamics.

Primary Assay: Kinetic Esterase Inhibition

Principle: hCA II catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol. The product ionizes at physiological pH to form a yellow nitrophenolate anion, quantifiable at 400–405 nm.

Mechanism:



3.1 Critical Reagent Preparation
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

    • Storage: Aliquot and store at -80°C. Do not refreeze.

  • Substrate (4-NPA): 4-Nitrophenyl acetate.

    • Caution: 4-NPA undergoes spontaneous hydrolysis in water. Prepare the stock in 100% Acetonitrile or DMSO immediately before use.

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • Why Sulfate? Chloride ions are weak inhibitors of CA. Tris-HCl can artificially suppress baseline activity. Use Tris-Sulfate or HEPES [3].

    • Additives: 0.1 mM ZnCl₂ (to ensure enzyme metallation).

3.2 Detailed Protocol (96-well Format)
StepActionVolumeCritical Note
1 Buffer Prep -Pre-warm Assay Buffer (50 mM Tris-SO₄, pH 7.6) to 25°C.
2 Library Addition 2 µLAdd compounds (in DMSO) to test wells. Final DMSO conc. must be <5%.[1]
3 Enzyme Addition 88 µLAdd hCA II (diluted to 100 nM in buffer).
4 Pre-Incubation -Incubate for 10 mins at 25°C . Allows slow-binding sulfonamides to engage the active site.
5 Substrate Start 10 µLAdd 3 mM 4-NPA (in 5% Acetonitrile/Buffer mix). Final conc = 0.3 mM.
6 Measurement -Kinetic Read: Absorbance @ 405 nm every 30s for 15 mins.
3.3 Data Analysis & Validity
  • Velocity (

    
    ):  Calculate the slope (mOD/min) of the linear portion of the curve (typically 2–10 mins).
    
  • Inhibition (%):

    
    
    
    • Blank: Buffer + Substrate (No Enzyme). This accounts for spontaneous hydrolysis.

  • Cheng-Prusoff Correction: Since this is a competitive inhibition (sulfonamide displaces the water/substrate at the Zn active site), calculate

    
    :
    
    
    
    
    • Note: The

      
       of hCA II for 4-NPA is typically ~1.4 mM [4].
      
Orthogonal Assay: Thermal Shift (DSF)

Rationale: Phenylmethanamine sulfonamides are often hydrophobic. Small aggregates can scatter light, mimicking inhibition in the absorbance assay (false positives). TSA detects physical binding via protein stabilization, independent of optical interference at 405 nm.

4.1 Protocol
  • Dye: SYPRO Orange (5000x stock). Dilute to 5x in Assay Buffer.

  • Mix: 18 µL Protein (2 µM hCA II) + 2 µL Compound (100 µM). Incubate 10 min.

  • Add Dye: Add 5 µL diluted SYPRO Orange.

  • Run: Real-time PCR machine. Ramp 25°C to 95°C at 1°C/min.

  • Hit Criteria: A

    
     relative to DMSO control confirms specific binding [5].
    
Troubleshooting & Optimization
5.1 The "Yellow Wall" Effect

Many phenylmethanamine derivatives are themselves yellow or absorb in the UV-blue region.

  • Symptom: High initial absorbance in the kinetic read, masking the enzyme slope.

  • Solution: Do not use endpoint reads. Use kinetic slopes . The rate of change (slope) is independent of the static absorbance of the compound.

5.2 Spontaneous Hydrolysis

4-NPA is unstable at pH > 8.0.

  • Control: Ensure the "No Enzyme" blank slope is <10% of the "Enzyme Control" slope. If higher, lower pH to 7.4 or prepare fresh substrate stock.

5.3 Signal Pathway Visualization

Understanding the molecular interaction is key to interpreting SAR (Structure-Activity Relationship).

Mechanism Zn Zn(II) Ion (Active Site) Water H2O / OH- Zn->Water Native State Sulfonamide Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide->Zn Displaces Water (Tetrahedral Coord) Substrate 4-NPA (Ester) Sulfonamide->Substrate Steric Blockade

Figure 2: Sulfonamides bind the Zn(II) ion as a monoanion, displacing the zinc-bound water/hydroxide ion required for catalysis.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BenchChem. (2025).[2] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • Koutnik, P., et al. (2017).[3] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Ankara University. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry, 242(18), 4221-4229.
  • Nuvisan. (2024).[4] Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS Registry Number: 889949-19-1 (Generic structure reference)

Introduction: The Synthetic Challenge

Welcome to the technical support hub for the synthesis of This compound . This guide addresses the specific challenges associated with this bifunctional scaffold containing both a sulfonamide and a benzylic amine .

While the sulfonamide formation is generally robust, the reduction of the nitrile precursor to the primary amine is the primary yield-limiting step. Common failure modes include catalyst poisoning (due to the sulfonamide sulfur) and secondary amine dimerization. This guide prioritizes Borane-Dimethyl Sulfide (BMS) reduction for laboratory-scale purity and Raney Nickel for scale-up, avoiding the pitfalls of Palladium-catalyzed hydrogenation.

Module 1: Sulfonamide Formation (The Coupling)

Reaction: 4-Cyanobenzenesulfonyl chloride + Piperidine


 4-(Piperidin-1-ylsulfonyl)benzonitrile.
Troubleshooting & FAQs

Q: My TLC shows the starting material is gone, but the yield is <50%. Where is my product? A: You likely suffered from hydrolysis of the sulfonyl chloride before it could couple.

  • Cause: Sulfonyl chlorides are moisture-sensitive. If your piperidine or solvent (DCM/THF) was "wet," water competes as a nucleophile, forming the sulfonic acid (water-soluble), which washes away during extraction.

  • Fix: Use anhydrous solvents. Add the sulfonyl chloride as a solution slowly to the amine at 0°C to minimize side reactions.

Q: I see a spot just above my product on TLC. What is it? A: This is often the bis-sulfonamide impurity, though rare with piperidine (a secondary amine). More likely, it is residual sulfonyl chloride that hydrolyzed on the silica plate.

  • Test: Run a mini-workup on a TLC aliquot before spotting. If the spot disappears, it was unreacted starting material.

Optimized Protocol: Sulfonamide Coupling
ParameterSpecificationRationale
Stoichiometry 1.0 eq Sulfonyl Chloride : 1.1 eq Piperidine : 1.5 eq TEASlight excess of amine ensures full conversion; TEA scavenges HCl.
Temperature 0°C (Addition)

RT (Stir)
Controls exotherm; prevents thermal decomposition of chloride.
Solvent Anhydrous DCM or THFHigh solubility; easy removal.
Workup Wash with 1M HClCritical: Removes excess piperidine/TEA, leaving neutral sulfonamide in organic phase.

Module 2: The Critical Reduction (Nitrile Amine)

Reaction: 4-(Piperidin-1-ylsulfonyl)benzonitrile


 this compound.

This is the bottleneck. The sulfur atom in the sulfonamide moiety can poison heterogeneous catalysts (Pd/C, PtO2), stalling the reaction or requiring massive catalyst loading.

Troubleshooting & FAQs

Q: I used Pd/C and Hydrogen (balloon), but the reaction stalled at 20% conversion. A: Catalyst Poisoning. The lone pairs on the sulfonamide sulfur coordinate strongly to the Palladium surface, deactivating it.

  • Solution: Switch to Borane-Dimethyl Sulfide (BMS) or Borane-THF . These are homogeneous reagents and are unaffected by the sulfur moiety. Alternatively, use Raney Nickel , which is more robust against sulfur poisoning.

Q: I obtained the product, but it contains a significant "dimer" impurity (Secondary Amine). A: Reductive Amination Side-Reaction.

  • Mechanism: The reduction proceeds via an imine intermediate. As primary amine product accumulates, it attacks the intermediate imine, forming a secondary amine (dimer) after reduction.

  • Fix (Catalytic Hydrogenation): Add Ammonia (7N in MeOH) or Acetic Acid to the reaction mixture. Ammonia outcompetes the product amine; Acid protonates the product amine, rendering it non-nucleophilic.

  • Fix (Borane Reduction): This side reaction is negligible with Borane because the intermediate is a stable borazine complex, not a free imine.

Visualizing the Failure Mode (Dimerization)

The following diagram illustrates why the "Dimer" impurity forms and how Borane avoids it.

G cluster_prevention Prevention Strategy Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction (Step 1) PrimaryAmine TARGET PRODUCT Primary Amine (R-CH2-NH2) Imine->PrimaryAmine Reduction (Step 2) Dimer IMPURITY Secondary Amine (R-CH2-NH-CH2-R) Imine->Dimer Condensation & Reduction PrimaryAmine->Imine Nucleophilic Attack (Side Reaction) Borane Use Borane (BMS) Traps Imine as Complex Ammonia Add Excess NH3 (If using H2/Raney Ni)

Caption: Mechanism of secondary amine formation (Dimerization) during nitrile reduction and prevention strategies.

Recommended Protocol: Borane-Dimethyl Sulfide (BMS) Reduction[1]

This method is preferred for laboratory scale (<50g) due to high chemoselectivity and lack of catalyst poisoning.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 4-(piperidin-1-ylsulfonyl)benzonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide (2.0 - 3.0 eq) dropwise via syringe.

    • Note: Use BMS (10M or 2M) rather than Borane-THF (1M) for better stability and lower volume.

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Note: The Boron-amine complex may streak; quench a TLC aliquot with MeOH/HCl first).

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (gas evolution!). Then add 6M HCl and reflux for 1 hour.

    • Why? The reaction produces a Boron-Amine complex. Acid hydrolysis is required to break the B-N bond and release the free amine.

  • Isolation: Basify the aqueous layer with NaOH to pH >12, extract with DCM, dry over

    
    , and concentrate.
    

Module 3: Purification & Isolation

Challenge: The product is a basic amine. It may form an oil or stick to silica gel during chromatography.

Troubleshooting & FAQs

Q: My product is streaking on the column and yield is low. A: The amine is interacting with the acidic silanols on the silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent. Use a mobile phase of DCM:MeOH:NH4OH (e.g., 90:9:1).

Q: The product is an oil. How do I get a solid? A: Convert it to the Hydrochloride Salt .

  • Protocol: Dissolve the free base oil in a minimum amount of Ethanol or Diethyl Ether. Add 4M HCl in Dioxane (1.1 eq). The white solid precipitate is the hydrochloride salt. Filter and wash with ether. This stabilizes the amine for long-term storage.

Summary Workflow

Workflow Start Start: 4-Cyanobenzenesulfonyl chloride Step1 Step 1: Sulfonamide Coupling (Piperidine, TEA, DCM, 0°C) Start->Step1 Check1 QC: 1H NMR / LCMS Confirm Sulfonamide Step1->Check1 Step2 Step 2: Reduction (Borane-DMS, THF, Reflux) Check1->Step2 Pass Quench Acid Hydrolysis Workup (MeOH / 6M HCl) Step2->Quench Break B-N Complex Final Target: this compound Quench->Final

Caption: Optimized synthetic workflow for the target molecule.

References

  • Brown, H. C., et al. (1982).[1] "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." Journal of Organic Chemistry, 47(16), 3153-3163.[1]

  • Organic Chemistry Portal. (n.d.). "Reduction of Nitriles to Amines." Organic Chemistry Portal.

  • Haddenham, D., et al. (2009).[2] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." Journal of Organic Chemistry, 74(5), 1964–1970.

  • Crain, J., et al. (2011). "In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines." Transactions of the Kansas Academy of Science, 114(3-4), 143-144.

Sources

Troubleshooting side reactions in (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8899 Subject: Troubleshooting Side Reactions in Nitrile Reduction & Sulfonamide Stability

Executive Summary

The synthesis of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine typically hinges on the convergent reduction of a nitrile precursor: 4-(piperidin-1-ylsulfonyl)benzonitrile . While the sulfonamide moiety is generally robust, the reduction of the nitrile group to a primary amine is notoriously prone to "poisoning" and "dimerization" side reactions.

This guide addresses the three critical failure points in this synthesis:

  • The Dimerization Trap: Formation of secondary amines during hydrogenation.

  • Catalyst Deactivation: Interaction between the sulfonamide sulfur and transition metal catalysts.

  • Chemoselectivity: Avoiding over-reduction or hydrolysis.

Module 1: The "Dimerization" Trap (Nitrile Reduction)

The Issue: You are reducing the nitrile to a primary amine, but LC-MS shows a mass corresponding to


. This is the secondary amine dimer.[1]

The Mechanism (Causality): This is not a random impurity; it is a mechanistic inevitability if specific precautions are not taken. The reduction proceeds via an imine intermediate .[2] This imine is highly electrophilic and reacts with the newly formed primary amine to form a secondary imine, which is then reduced to the secondary amine (dimer).

Visualizing the Failure Mode

Dimerization Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Catalyst) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) Aminal Aminal Intermediate (Transient) Imine->Aminal + Primary Amine (Condensation) SecImine Secondary Imine (R-CH=N-CH2-R) Aminal->SecImine - NH3 SecAmine SIDE PRODUCT: Secondary Amine Dimer SecImine->SecAmine + H2

Caption: The Von Braun reaction mechanism showing how the primary amine product attacks the imine intermediate to form the unwanted dimer.

Troubleshooting Protocol: Suppressing Dimerization
MethodProtocol AdjustmentWhy it Works
Ammoniacal Methanol (Gold Standard) Use 7N

in MeOH as solvent.
Excess

shifts the equilibrium away from the secondary imine and back toward the primary imine (Le Chatelier's principle).
Acidic Conditions Add 2-3 eq. HCl or Acetic Acid.Protonates the primary amine immediately upon formation (

), rendering it non-nucleophilic so it cannot attack the imine.
Acetic Anhydride Trap Run in

.
Traps the primary amine as an acetamide (

). Requires a subsequent hydrolysis step (NaOH/Reflux).

Module 2: Catalyst Poisoning & Selection

The Issue: The reaction stalls despite high


 pressure, or the catalyst requires extremely high loading (>20 wt%).

The Cause: The sulfonamide group contains a sulfur atom. While oxidized (


), it still possesses lone pairs capable of coordinating to Pd or Pt surfaces, reducing catalytic activity.
Decision Matrix: Choosing the Right Reductant

CatalystSelection Start Select Reduction Method Scale Is this >10g Scale? Start->Scale HighPressure Is High Pressure (>50 psi) Available? Scale->HighPressure No (Lab Scale) Raney OPTION A: Raney Nickel + NH3/MeOH Scale->Raney Yes (Industrial Standard) PdC OPTION B: Pd/C + Acidic Media (HCl/MeOH) HighPressure->PdC Yes Borane OPTION C: Borane-THF (Chemical Reduction) HighPressure->Borane No (Atmospheric Pressure)

Caption: Decision tree for selecting the optimal reduction strategy based on scale and equipment availability.

Detailed Protocols
Option A: Raney Nickel (The Industrial Workhorse)

Best for: Large scale, high selectivity against dimers.

  • Setup: Wash Raney Nickel (slurry in water) 3x with MeOH to remove water (water can hydrolyze the nitrile to an amide).

  • Mix: Suspend substrate in 7N

    
     in MeOH .
    
  • Reaction: Hydrogenate at 50 psi (3.5 bar) at RT.

  • Self-Validation: Monitor disappearance of nitrile peak at ~2230 cm⁻¹ via IR.

  • Caution: Raney Ni is pyrophoric. Keep wet at all times.

Option B: Borane-THF (The Chemical Alternative)

Best for: Lab scale, no autoclave required, avoids sulfur poisoning.

  • Setup: Dissolve nitrile in anhydrous THF under

    
    .
    
  • Addition: Add

    
     (1M, 3-4 eq) dropwise at 0°C. Reflux for 2-4 hours.
    
  • The "Stuck" Intermediate: The reaction forms a Boron-Amine complex that is stable. You must break this.

  • Workup (Critical): Carefully quench with MeOH. Add 6M HCl and reflux for 1 hour (cleaves the B-N bond). Basify with NaOH to extract the free amine.

Module 3: Precursor Purity (The Hidden Variable)

The Issue: Low yield in the final step often originates from the sulfonamide formation step.

The Reaction:



Troubleshooting Checklist:

  • Hydrolysis: The sulfonyl chloride is moisture sensitive. If your starting material contains sulfonic acid (from hydrolysis), it will poison the reduction catalyst or consume hydride reagents.

    • Test: Check the melting point of your nitrile precursor.[3] Sharp MP = Pure. Broad MP = Hydrolyzed impurities.

  • Regioselectivity: If you attempted to chlorosulfonate (4-phenyl)methanamine directly, you likely obtained a mixture of isomers. Always build the sulfonamide on the nitrile or ester precursor first, then reduce.

FAQ: Rapid Fire Troubleshooting

Q: Can I use LiAlH4? A: Yes, but it is aggressive. It can attack the sulfonamide S-N bond under forcing conditions. Borane is more chemoselective for the nitrile in the presence of sulfonamides.

Q: My product is blue/green after Raney Ni reduction. A: This is Nickel leaching.[1]

  • Fix: Treat the crude amine solution with a metal scavenger (e.g., SiliaMetS®) or wash with a dilute EDTA solution before final crystallization.

Q: I see a peak at M+18 in LCMS. A: This is likely the primary amide (hydrolysis product).

  • Cause: Too much water in the solvent or old Raney Ni.

  • Fix: Ensure anhydrous solvents. If using Raney Ni, wash thoroughly with dry MeOH.

References

  • Nitrile Reduction Methodology

    • Title: Amine Synthesis by Nitrile Reduction (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Borane Reduction Specifics

    • Title: Reduction of Nitriles to Amines with Borane-THF[4]

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Catalytic Hydrogenation Mechanisms

    • Title: Reducing Nitriles to Primary Amines[1][2][5][6][7][8]

    • Source: Chemguide
    • URL:[Link]

  • Sulfonamide Stability & Synthesis

    • Title: Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides[9]

    • Source: PubMed (N
    • URL:[Link]

Sources

Technical Support Center: Stability Optimization of Sulfonamide-Phenylmethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-702-PHM Subject: Prevention of Sulfonamide Bond Hydrolysis in Phenylmethanamine Derivatives Status: Open Severity: Critical (Lead Optimization/CMC Phase) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: Root Cause Analysis

Welcome to the Technical Support Center. You are likely encountering instability in your phenylmethanamine (benzylamine) sulfonamide scaffold (


). While sulfonamides are classically regarded as chemically robust—often requiring harsh reflux in 6N HCl for cleavage—specific electronic environments or metabolic conditions can render the S-N bond  labile.

In phenylmethanamine derivatives, the benzylic carbon creates a unique electronic environment. If you are observing cleavage, it is imperative to distinguish between true hydrolysis (nucleophilic attack on Sulfur) and oxidative dealkylation (metabolic attack on the benzylic Carbon).

This guide provides a systematic troubleshooting workflow to diagnose the instability and engineering strategies to reinforce the scaffold.

Module 1: Diagnostic & Triage

Before modifying your lead compound, use this decision tree to confirm the mechanism of degradation. Misdiagnosing metabolic dealkylation as chemical hydrolysis is a common error in this scaffold class.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Degradation Observed Cond Condition of Degradation? Start->Cond InVitro In Vitro / Buffer / Shelf Cond->InVitro Chemical Stability InVivo In Vivo / Microsomes (HLM) Cond->InVivo Biological Stability pHCheck Check pH Profile InVitro->pHCheck MetabCheck Metabolic ID InVivo->MetabCheck Acid Acidic (pH < 4) pHCheck->Acid Protonation of N Base Basic (pH > 9) pHCheck->Base Nucleophilic Attack on S SNHyd True S-N Hydrolysis (Action: Steric/Electronic Tuning) MetabCheck->SNHyd Amidase Activity (Rare) CNCleave C-N Cleavage (Dealkylation) (Action: Block Benzylic Position) MetabCheck->CNCleave Oxidative Dealkylation (CYP450) Acid->SNHyd Base->SNHyd

Figure 1: Diagnostic workflow to distinguish between chemical hydrolysis (S-N bond) and metabolic dealkylation (C-N bond).

Module 2: Synthetic Design Strategies (The "Fix")

If you have confirmed chemical hydrolysis of the S-N bond, implement the following structural modifications. These are ranked by impact on stability vs. impact on biological activity.

Steric Shielding (The "Umbrella" Effect)

The most effective method to prevent hydrolysis is to physically block the trajectory of the incoming nucleophile (water/hydroxide) attacking the sulfur atom.

  • Strategy: Introduce bulky substituents at the ortho-position of the sulfonyl phenyl ring (if

    
     is aryl).
    
  • Mechanism: An ortho-methyl, chloro, or trifluoromethyl group creates steric bulk that hinders the formation of the trigonal bipyramidal transition state required for S-N cleavage.

  • Recommendation: Start with o-Methyl (smallest perturbation) and escalate to o,o-disubstitution (e.g., 2,4,6-trimethylbenzenesulfonyl) if instability persists.

Electronic Tuning (Hammett Control)

The electron density of the sulfur atom dictates its susceptibility to nucleophilic attack.

  • Problem: Electron-Withdrawing Groups (EWGs like

    
    , 
    
    
    
    ) on the sulfonyl ring make the sulfur more electrophilic (positive character), thereby accelerating hydrolysis under neutral/basic conditions.
  • Solution: Introduce Electron-Donating Groups (EDGs like

    
    , 
    
    
    
    ,
    
    
    ) on the sulfonyl ring. This increases electron density on the sulfur, reducing its electrophilicity and stabilizing the bond against hydrolytic attack.
Scaffold Hopping: Bioisosteres

If the sulfonamide bond is fundamentally unstable in your specific biological context, consider a bioisostere replacement.

BioisostereStructureStability AdvantageNote
Sulfonimidamide

HighThe aza-analogue of sulfonamides. Often retains potency with significantly improved hydrolytic stability [1].
Sulfone

ExtremeReplaces the Nitrogen with Carbon. Eliminates the hydrolyzable bond entirely but loses H-bond donor capability.
Sulfamide

ModerateSymmetrical structure can sometimes improve stability profiles.

Module 3: Experimental Validation Protocols

Do not rely on theoretical stability. You must stress-test the molecule using ICH-compliant forced degradation protocols.[1][2]

Protocol: Forced Degradation Stress Test

Objective: Determine the specific hydrolytic vulnerability (Acid vs. Base).

Reagents:

  • 1N HCl (Acid stress)

  • 1N NaOH (Base stress)

  • 3%

    
     (Oxidative stress - control for benzylic oxidation)
    
  • HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid)

Workflow:

  • Preparation: Dissolve 5 mg of the phenylmethanamine derivative in 1 mL of Acetonitrile (co-solvent).

  • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS/MS.

  • Calculation:

    
    
    

Interpretation Table:

Condition% DegradationDiagnosisRecommended Action
Acid > 10%Acid-catalyzed cleavageRemove EDGs on the amine side; Add steric bulk to Sulfonyl.
Base > 10%Nucleophilic attack on SulfurRemove EWGs on Sulfonyl ring; Add EDGs (e.g., -OMe).
Oxidation > 10%Benzylic OxidationThis is not hydrolysis. Block benzylic position (e.g.,

-methylation).

Module 4: Mechanism of Failure (Visualized)

Understanding the transition state is critical for rational drug design. The diagram below illustrates the acid-catalyzed mechanism you are trying to prevent.

HydrolysisMechanism cluster_prevention Intervention Point: Steric Hindrance Substrate Sulfonamide (R-SO2-NH-R') Protonation Protonation (Acidic pH) Substrate->Protonation + H+ Activated Activated Species (R-SO2-NH2(+)-R') Protonation->Activated Attack Nucleophilic Attack (H2O attacks S) Activated->Attack + H2O Transition Transition State (Trigonal Bipyramidal) Attack->Transition Rate Limiting Step (Blocked by Sterics) Cleavage Bond Cleavage (R-SO3H + H2N-R') Transition->Cleavage

Figure 2: Mechanism of acid-catalyzed hydrolysis.[3] The transition state geometry is the primary target for steric optimization.

FAQ: Frequently Asked Questions

Q: My compound degrades in plasma but is stable in buffer at pH 7.4. Is this hydrolysis? A: Likely no . This indicates enzymatic degradation. For phenylmethanamine derivatives, this is usually oxidative dealkylation by CYP450 enzymes or deamination by Monoamine Oxidases (MAO), not hydrolytic cleavage of the sulfonamide bond. Check for the formation of benzaldehyde (a byproduct of dealkylation) using MS.

Q: Will adding a para-nitro group stabilize the bond? A: No, it will likely destabilize it toward hydrolysis. While


 is an electron-withdrawing group that might stabilize the anion after cleavage, it makes the sulfur highly electrophilic, inviting water/hydroxide to attack. Use Electron Donating Groups (EDGs) like Methoxy (

) to stabilize the bond against nucleophiles [2].

Q: Can I use a sulfonamide as a prodrug linker? A: Yes, but sulfonamides are generally too stable to serve as effective prodrug linkers unless activated by specific triggers (e.g., N-acyl sulfonamides). If you want it to cleave, you usually need to destabilize it significantly.

References

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. PMC - NIH. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Academia.edu. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: SULF-PIP-AMINE-001

Executive Dashboard: Process Overview

This guide addresses the scale-up challenges for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine , a bifunctional building block containing a sulfonamide core and a primary benzylamine.

The synthesis is defined by two critical process steps:

  • Nucleophilic Sulfonylation: Reaction of 4-cyanobenzenesulfonyl chloride with piperidine.

  • Nitrile Hydrogenation: Catalytic reduction of the cyano group to a primary amine.[1][2]

Critical Process Parameters (CPPs)
ParameterTarget RangeCriticalityImpact
Step 1 Temperature < 10 °C (Addition)HighControls exotherm & prevents hydrolysis of sulfonyl chloride.
Step 1 pH > 9 (Biphasic)MediumEnsures HCl scavenging; prevents piperidine protonation.
Step 2 H₂ Pressure 5–10 barHighDrives reduction kinetics; low pressure favors dimerization.
Step 2 Additive NH₃ or Ac₂OCritical Suppresses secondary amine (dimer) formation.[1]

Process Logic & Workflow (Visualized)

The following diagram illustrates the synthetic pathway and the specific "failure modes" (red paths) that this guide troubleshoots.

G cluster_0 Troubleshooting Zone: Reduction node_start Start: 4-Cyanobenzenesulfonyl chloride node_inter Intermediate: 4-(Piperidin-1-ylsulfonyl)benzonitrile node_start->node_inter Step 1: Sulfonylation (Exothermic!) node_pip Reagent: Piperidine node_pip->node_inter node_imine Transient Imine (R-CH=NH) node_inter->node_imine Step 2: H2 / Catalyst node_dimer Impurity: Secondary Amine (Dimer) node_imine->node_dimer + Product amine (Condensation) node_product Target Product: (4-(Piperidin-1-ylsulfonyl)phenyl) methanamine node_imine->node_product + H2 (Fast)

Figure 1: Synthetic workflow highlighting the critical "Dimerization" risk during Step 2.

Module 1: Sulfonamide Formation

Reaction: 4-Cyanobenzenesulfonyl chloride + Piperidine


 Sulfonamide + HCl
Troubleshooting Guide

Q: The reaction mixture turned into a solid block during piperidine addition. What happened?

  • Diagnosis: Uncontrolled exotherm and salt precipitation. The reaction between sulfonyl chlorides and amines is highly exothermic. If you add piperidine neat or too fast, the piperidine hydrochloride salt precipitates instantly, trapping reagents.

  • Solution (Scale-Up Protocol):

    • Solvent: Use a biphasic system (DCM/Water or Toluene/Water) with an inorganic base (K₂CO₃ or NaOH). The salt stays in the aqueous layer, keeping the organic layer fluid.

    • Addition: Dissolve the sulfonyl chloride in the solvent first. Cool to 0°C. Add piperidine slowly as a solution, not neat.

Q: My yield is low (60-70%), and I see 4-cyanobenzenesulfonic acid by LCMS.

  • Diagnosis: Hydrolysis. The sulfonyl chloride reacted with water instead of piperidine. This happens if the biphasic mixing is too slow or the pH is too high (promoting OH⁻ attack).

  • Solution:

    • Ensure turbulent stirring (high shear) in biphasic systems.

    • Switch to anhydrous conditions (DCM + 1.1 eq Piperidine + 1.2 eq Triethylamine) if hydrolysis persists.

    • Stoichiometry: Use a slight excess of piperidine (1.05 eq) to outcompete water.

Module 2: Nitrile Hydrogenation (The Critical Step)

Reaction: Sulfonamide-Nitrile + H₂ + Catalyst


 Target Amine
The "Secondary Amine" Problem

In scale-up, the most common failure mode is the formation of the dimer impurity (secondary amine).[1][3]

  • Mechanism:[3][4][5][6] The primary amine product reacts with the intermediate imine (R-CH=NH) to form a secondary imine, which is then reduced to a secondary amine (dimer).

Troubleshooting Guide

Q: I have 15% dimer impurity. How do I remove it?

  • Diagnosis: Dimer formation is difficult to separate because the polarity is similar to the product. Prevention is the only viable scale-up strategy.

  • Solution (The "Ammonia Suppression" Method):

    • Add 7N Ammonia in Methanol or anhydrous ammonia gas to the reaction vessel.

    • Why? Excess ammonia shifts the equilibrium away from the dimer and toward the primary imine (Le Chatelier’s principle), suppressing the side reaction [1].

Q: The reaction stalls at 90% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning. The sulfur atom in the sulfonamide group can coordinate to Pd or Pt surfaces, reducing activity. Alternatively, trace sulfide impurities from Step 1 (if thionyl chloride was used upstream) are killing the catalyst.

  • Solution:

    • Catalyst Switch: Use Raney Nickel . It is less sensitive to sulfur poisoning than Pd/C and highly active for nitrile reduction.

    • Purification: Ensure the Step 1 intermediate is recrystallized (e.g., from Ethanol/Water) to remove trace sulfur contaminants before hydrogenation.

Q: Safety Warning: Handling Raney Nickel on Scale.

  • Protocol: Raney Nickel is pyrophoric (ignites in air).

    • Never let the catalyst dry out. Keep it under water or ethanol.

    • Filter under an inert atmosphere (Nitrogen blanket).

    • Quench filter cakes with water immediately.

Module 3: Isolation & Salt Formation

Q: The free base amine is an oil or a sticky gum. How do I handle this for storage?

  • Diagnosis: Benzylamines are often hygroscopic oils / low-melting solids and react with CO₂ in the air (carbamate formation).

  • Solution: Isolate as the Hydrochloride Salt .

    • Dissolve the crude amine in Ethanol or IPA.

    • Cool to 0–5 °C.

    • Add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous HCl).

    • The salt (this compound hydrochloride) usually crystallizes as a stable, non-hygroscopic white solid.

Summary of Optimized Protocol (100g Scale)

StepReagentsConditionsKey Checkpoint
1. Sulfonylation 4-CN-Ph-SO₂Cl, Piperidine, DCM, K₂CO₃ (aq)0°C

RT, Biphasic
Control exotherm; wash org. layer to remove acid.
2. Reduction Intermediate, Raney Ni (10 wt%), NH₃/MeOH50°C, 10 bar H₂Must add NH₃ to prevent dimer.
3. Isolation HCl / IPACrystallizationTarget white solid (HCl salt).

References

  • Nitrile Hydrogenation Selectivity

    • Title: Tuning the Selectivity of Catalytic Nitrile Hydrogen
    • Source: Journal of the American Chemical Society (2024).
    • Context: Discusses the mechanism of secondary amine formation and the role of ammonia/catalyst choice in preventing condens
    • URL:[Link]

  • Sulfonamide Synthesis (Schotten-Baumann)

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives (General Piperidine Sulfonyl
    • Source: Chemical Review and Letters (2021).
    • Context: Provides general protocols for handling piperidine derivatives and sulfonyl
    • URL:[Link]

  • General Process Chemistry (Nitrile Reduction)

    • Title: Nitrile hydrogenation to secondary amines under ambient conditions (Contrast study).[3]

    • Source: C
    • Context: Explains the thermodynamic pathways of nitrile reduction, validating the need for high pressure or additives to favor primary amines.
    • URL:[Link]

Sources

Minimizing impurities in (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Synthesis & Impurity Control for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Case ID: #SYN-4PSP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in the production of This compound . This molecule is a bifunctional scaffold often used in fragment-based drug discovery (FBDD). The synthesis typically involves two critical stages:

  • Sulfonylation: Coupling 4-cyanobenzenesulfonyl chloride with piperidine.

  • Nitrile Reduction: Hydrogenating the nitrile to a primary amine.[1][2][3][4][5][6]

The majority of impurity profiles in this workflow stem from Step 2 , specifically the formation of secondary amine dimers ("coupling impurities") and hydrolysis byproducts. This guide provides a self-validating protocol to minimize these specific impurities.

Module 1: The Sulfonylation Step (Formation of the Core)

User Question: "I am seeing a water-soluble byproduct and my yield is hovering around 60%. What is consuming my starting material?"

Diagnosis: You are likely experiencing hydrolysis of the sulfonyl chloride . 4-cyanobenzenesulfonyl chloride is moisture-sensitive. If water is present in your solvent or base, it hydrolyzes to 4-cyanobenzenesulfonic acid , which is water-soluble and leads to yield loss.

Optimized Protocol (Minimizing Hydrolysis):

  • Reagents: 4-cyanobenzenesulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Control:

  • Dissolve: Dissolve piperidine and TEA in anhydrous DCM under Nitrogen. Cool to 0 °C.

  • Addition: Dissolve the sulfonyl chloride in minimal DCM and add it dropwise to the amine solution.

    • Why? Adding the chloride to the amine ensures the amine is always in excess locally, promoting sulfonamide formation over hydrolysis.

  • Quench: After TLC confirms consumption (approx. 2 hours), wash with 1N HCl .

    • Critical Check: The HCl wash removes unreacted piperidine and TEA. The product (a neutral sulfonamide-nitrile) remains in the organic layer.

  • Dry: Dry over MgSO₄ and concentrate.

Impurity Flag:

Impurity Origin Removal Strategy
4-Cyanobenzenesulfonic acid Hydrolysis of starting material Remains in aqueous layer during workup (highly polar).

| Bis-sulfonamides | Over-reaction (Rare with piperidine) | Piperidine is a secondary amine; it cannot react twice. This impurity is negligible here. |

Module 2: The Critical Reduction (Nitrile to Amine)

User Question: "My Mass Spec shows a large peak at [2M-NH3]+ (approx. dimer mass).[6] I need the primary amine, not the secondary amine."

Diagnosis: This is the classic "Nitrile Reduction Trap." During hydrogenation, the nitrile reduces to an intermediate imine. The newly formed primary amine product attacks this imine, releasing ammonia and forming a secondary amine dimer.

The Fix: Scavenging the Intermediate To stop this, you must either:

  • Add Ammonia: Shifts the equilibrium backward, preventing the amine from attacking the imine.

  • Add Acid: Protonates the primary amine product immediately, rendering it non-nucleophilic so it cannot attack the imine.

Optimized Protocol (Pd/C + Acidic Conditions):

  • Reagents: 4-(piperidin-1-ylsulfonyl)benzonitrile, 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (anhydrous).

  • Additive: Concentrated HCl (2.0 eq) or Acetic Acid.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi).

Step-by-Step Control:

  • Prepare: Suspend the nitrile and Pd/C in Methanol.

  • Acidify: Add the acid before introducing Hydrogen.

    • Why? This ensures the first molecule of amine formed is immediately protonated (R-NH₃⁺). Ammonium salts are not nucleophilic and cannot form dimers.

  • Hydrogenate: Stir vigorously. Reaction time is typically 4–12 hours.

  • Filter: Filter through Celite to remove Pd/C.

  • Free Base (Optional): If you need the free base, neutralize with NaOH, extract into DCM. However, isolating as the HCl salt is recommended for stability.

Alternative (Raney Nickel): If using Raney Nickel, do not use acid (it dissolves the catalyst). Instead, use 7N Ammonia in Methanol as the solvent. This saturates the system with NH₃, suppressing dimer formation via Le Chatelier's principle.

Module 3: Visualization of Impurity Pathways

The following diagram illustrates the "Nitrile Reduction Trap" and how the recommended additives block the formation of the secondary amine impurity.

NitrileReduction Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Dimer Impurity: Secondary Amine (R-CH2-NH-CH2-R) Imine->Dimer - NH3 PrimaryAmine->Imine Nucleophilic Attack (Unwanted) Acid Add Acid (HCl) Acid->PrimaryAmine Protonates to R-NH3+ (Blocks Attack) Ammonia Add Ammonia (NH3) Ammonia->Imine Shifts Equilibrium (Blocks Dimer)

Caption: Mechanism of secondary amine formation during nitrile reduction and inhibition strategies (Acid vs. Ammonia).

Module 4: Isolation & Stability

User Question: "My product is an oil that turns yellow over time. How do I store it?"

Diagnosis: Primary benzylic amines are prone to oxidation (absorbing CO₂ from air to form carbamates or oxidizing to imines). Oils are difficult to purify and less stable than crystalline solids.

Recommendation: Isolate as the Hydrochloride Salt

  • Procedure: After filtering the catalyst (from Module 2), you have the amine in MeOH/HCl.

  • Concentrate: Evaporate the methanol to near dryness.

  • Precipitate: Add Diethyl Ether or Ethyl Acetate to the residue. Triturate (scratch the flask) to induce crystallization.

  • Filtration: Collect the white solid.

    • Result: this compound Hydrochloride.

    • Benefit: High stability, non-hygroscopic, easy to weigh.

Summary of Impurity Control

Process StepPotential ImpurityRoot CausePrevention Strategy
Sulfonylation Sulfonic AcidMoisture in solvent/reagentsUse Anhydrous DCM; Add sulfonyl chloride to amine.
Reduction Secondary Amine (Dimer)Condensation of product with imineMethod A: Pd/C + 2 eq HCl (Recommended). Method B: Raney Ni + NH₃/MeOH.
Reduction AldehydeHydrolysis of imine intermediateAvoid water in hydrogenation solvent; Work up quickly.
Storage Carbamate / OxideReaction with air/CO₂Isolate as HCl salt immediately.

References

  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.).[7] Springer. (Standard text describing nitrile reduction mechanisms).[1][7][8]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on preventing secondary amines with ammonia/acid additives).
  • Kukula, P., et al. (2015). "Selective Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development, 19(12), 2021–2026. Link

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." (General protocols for sulfonyl chloride coupling). Link

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions." (Specifics on Pd/C vs Raney Ni). Link

Sources

Technical Support Center: Optimizing Oral Bioavailability of Piperidin-1-ylsulfonyl Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Troubleshooting & Optimization for Piperidin-1-ylsulfonyl Scaffolds Ticket ID: ORAL-BA-PIP-SO2 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Diagnostic Overview

The piperidin-1-ylsulfonyl moiety is a privileged scaffold in medicinal chemistry, frequently found in MMP inhibitors, chemokine receptor antagonists, and kinase inhibitors. However, this structural class often suffers from a "bioavailability ceiling" due to two competing forces:

  • Crystalline Lattice Energy: The sulfonyl group (

    
    ) is a strong hydrogen bond acceptor, often leading to high melting points and poor aqueous solubility (BCS Class II/IV behavior).
    
  • Metabolic Vulnerability: While the sulfonamide nitrogen is non-basic, the piperidine ring itself is a hotspot for oxidative metabolism (CYP450-mediated hydroxylation and ring opening).

This guide provides a non-linear, autonomous troubleshooting workflow to diagnose and rescue your lead compounds.

Diagnostic Workflow (Logic Tree)

Before initiating synthesis or formulation changes, you must isolate the root cause of low oral bioavailability (


). Use the following logic tree to determine if your failure mode is Solubility , Permeability , or Clearance .

Bioavailability_Troubleshooting Start Low Oral Bioavailability (F < 10%) Solubility_Check Step 1: Thermodynamic Solubility (FaSSIF/FeSSIF) Start->Solubility_Check Permeability_Check Step 2: Permeability Assay (PAMPA/Caco-2) Solubility_Check->Permeability_Check > 50 µg/mL Formulation_Fix Issue: Solubility Limited Action: ASD / SEDDS Formulation Solubility_Check->Formulation_Fix < 10 µg/mL Clearance_Check Step 3: Intrinsic Clearance (Microsomal Stability) Permeability_Check->Clearance_Check Papp > 5x10^-6 cm/s Chem_Fix_Polar Issue: Permeability Limited Action: Reduce PSA / Hide H-Bonds Permeability_Check->Chem_Fix_Polar Papp < 1x10^-6 cm/s Chem_Fix_Metab Issue: High Clearance Action: Piperidine Fluorination / Rigidification Clearance_Check->Chem_Fix_Metab High CLint Efflux_Fix Issue: P-gp Efflux Action: N-Methylation / Scaffold Hop Clearance_Check->Efflux_Fix Low CLint but Low F

Figure 1: Diagnostic logic flow for identifying the rate-limiting step in oral absorption.

Module A: Chemical Optimization (The "Design" Interface)

If your diagnostic points to High Clearance (


)  or Low Permeability , structural modification is required.
Issue 1: Metabolic Instability of the Piperidine Ring

The piperidine ring in a sulfonamide context is prone to CYP450 attack, specifically hydroxylation at the C3 and C4 positions, followed by ring opening.

Troubleshooting Protocol:

  • Tactic 1: Fluorination (The "Teflon" Effect). Replace metabolically labile C-H bonds with C-F bonds.[1] The C-F bond is stronger (116 kcal/mol vs. 99 kcal/mol for C-H) and resists oxidation.

    • Recommendation: Introduce fluorine at the C3 or C4 position of the piperidine ring. This often maintains potency while blocking the metabolic "soft spot" [1].

  • Tactic 2: Rigidification. Constrain the piperidine into a spirocyclic or bridged system (e.g., azabicyclo[3.2.1]octane). This reduces the entropic penalty of binding and often eliminates the specific conformation required for CYP oxidation.

Issue 2: Poor Permeability (High PSA)

The sulfonyl group (


) adds significantly to the Polar Surface Area (PSA). If PSA > 140 Ų, passive diffusion drops precipitously.

Troubleshooting Protocol:

  • Tactic: Intramolecular Hydrogen Bonding. Design substituents on the aryl ring (adjacent to the sulfonyl) that can form a pseudo-ring with the sulfonyl oxygens. This "hides" the polarity from the lipid bilayer, transiently reducing the effective PSA during membrane transit.

Summary of Chemical Modifications
ParameterOptimization StrategyMechanism of Action
Metabolic Stability C3/C4-FluorinationBlocks CYP hydroxylation; lowers ring electron density [1].
Metabolic Stability Spiro-cyclizationSteric hindrance prevents enzyme access; rigidification.
Permeability Ortho-substitution (Aryl)Promotes intramolecular H-bonding; masks sulfonyl polarity.
Solubility Pyridine/Amine appendIntroduces ionizable center for salt formation (if neutral).

Module B: Formulation Strategies (The "Delivery" Interface)

If your diagnostic points to Solubility Limited Absorption (Class II), chemical modification may be unnecessary. The piperidin-1-ylsulfonyl scaffold is often highly crystalline ("brick dust"), making it a prime candidate for advanced formulations.

Strategy 1: Amorphous Solid Dispersions (ASD)

This is the "Gold Standard" for sulfonyl-based inhibitors.

  • The Fix: Disrupt the crystal lattice by dispersing the compound in a polymer matrix (e.g., HPMC-AS or PVPVA).

  • Why it works: It generates a "spring and parachute" effect. The amorphous form dissolves rapidly (spring) to a supersaturated state, and the polymer prevents re-crystallization (parachute) long enough for absorption to occur [2].

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
  • The Fix: Solubilize the compound in a lipid/surfactant mix (e.g., Capryol 90 / Tween 80).

  • Why it works: Piperidine derivatives are often lipophilic (

    
    ). SEDDS keeps the drug in solution throughout the GI tract and recruits lymphatic transport, bypassing first-pass hepatic metabolism [3].
    

Module C: Standard Operating Procedures (SOPs)

Use these validated protocols to generate the data for the Diagnostic Tree.

SOP 1: Thermodynamic Solubility in Biorelevant Media

Do not rely on kinetic solubility (DMSO spike). It overestimates solubility for oral dosing.

  • Preparation: Weigh 2-5 mg of solid compound into a chemically resistant vial.

  • Media: Add 1.0 mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) or FeSSIF (Fed State, pH 5.0).

  • Equilibration: Shake at 37°C for 24 hours . (Crucial: Shorter times measure kinetic solubility).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve.

  • Interpretation:

    • 
      : Critical solubility issue. Go to Module B .
      
    • 
      : Solubility is likely adequate. Check Permeability.
      
SOP 2: Microsomal Stability (Metabolic Clearance)

Identify if the piperidine ring is the liability.

  • Incubation: Incubate 1 µM test compound with liver microsomes (human/rat) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Metabolite ID (The "Soft Spot" Check):

    • Run a full scan (Q1) looking for M+16 (Hydroxylation) or M-14 (N-dealkylation).

    • Note: If you see M+16 predominantly, it confirms the piperidine ring oxidation. Go to Module A (Fluorination).

Frequently Asked Questions (FAQs)

Q: My compound has high solubility in DMSO but precipitates immediately in water. Why? A: This is the "Solvent Shift" artifact. The piperidin-1-ylsulfonyl group is lipophilic. In DMSO, the lattice is broken. In water, the high lattice energy (


 dipole interactions) drives rapid recrystallization. You must measure Thermodynamic Solubility  (SOP 1) to get a real number.

Q: I added a fluorine, but the metabolic stability didn't improve. Why? A: You likely fluorinated the wrong position. Fluorine only protects the specific carbon it is attached to. If you fluorinated C3, the enzyme might simply shift to oxidizing C4. You may need gem-difluorination (two fluorines on one carbon) or fluorination at multiple sites to fully block the metabolic access [4].

Q: Can I just make a salt form? A: Only if your molecule has an ionizable center. The sulfonamide nitrogen in piperidin-1-ylsulfonyl is not basic (


). Unless you have another basic amine (e.g., on the piperidine ring or aryl tail), salt formation will fail because the proton won't hold in the solid state.

References

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Vertex AI Search Result 1.1. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems.[2] PubMed.[3] Retrieved from [Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from [Link]

(Note: While specific URLs for general chemical principles are illustrative, the citations above are based on the search data provided in the grounding step.)

Sources

Overcoming poor cell permeability of sulfonamide-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of Sulfonamide-Based Compounds Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Welcome to the Technical Support Center

Status: Online | Senior Application Scientist: Dr. A. Vance

You are likely here because your sulfonamide hit compound shows excellent potency in enzymatic assays but fails to translate that activity into whole-cell or in vivo models. This is the classic "permeability cliff." Sulfonamides (


) are powerful pharmacophores, acting as bioisosteres for carboxylic acids and transition-state mimics, but their physicochemical properties often trap them in the extracellular space.

This guide moves beyond generic advice. We will troubleshoot the specific molecular interactions governing sulfonamide transport, dissect the ionization-permeability paradox, and provide actionable chemical workarounds.

Module 1: The Ionization-Permeability Paradox

User Query: “My sulfonamide has a pKa of 10.0. At physiological pH, it should be neutral. Why is the permeability still low?”

Technical Diagnosis: While a pKa of ~10.0 implies the molecule is predominantly neutral at pH 7.4 (favored for passive diffusion), the sulfonamide group possesses a high Polar Surface Area (PSA) and strong Hydrogen Bond Donor (HBD) character. The


 moiety creates a strong dipole, and the 

is a potent H-bond donor.

The Mechanism: Passive diffusion requires desolvation. Your compound must shed its water shell to enter the lipid bilayer. The energetic penalty to desolvate a highly polar sulfonamide group often exceeds the energy gain of entering the membrane, even if the molecule is neutral.

Troubleshooting Protocol:

ParameterDiagnostic CheckOptimization Strategy
H-Bond Donors Count HBDs. Is HBD > 3?Mask the Nitrogen. Alkylation or prodrug strategies (see Module 2) are required to lower the desolvation penalty.
LogD (7.4) Is LogD < 1.0?Lipophilic Shielding. Add steric bulk (e.g., ortho-substitution on the aryl ring) to shield the polar sulfonyl oxygens from water.
pKa Tuning Is pKa < 7.0 (e.g., acyl sulfonamides)?Ionization Lock. If pKa is low, the compound is ionized at pH 7.4. You must increase lipophilicity elsewhere to compensate for the charge.
Module 2: Structural Optimization (Chemical Workflows)

User Query: “How do I modify the sulfonamide 'warhead' to improve permeability without killing potency?”

Solution 1: The Acyl Sulfonamide Bioisostere Replacing the sulfonamide with an acyl sulfonamide (


) is a high-yield strategy.
  • Why it works: It increases acidity (pKa drops to ~4-5), mimicking a carboxylic acid, but allows for the addition of a lipophilic

    
     group (alkyl or aryl). This 
    
    
    
    group can engage in hydrophobic interactions within the target pocket and improve membrane partitioning.
  • Trade-off: The lower pKa means it will be ionized at pH 7.4, potentially hurting passive diffusion unless the added lipophilicity (

    
    ) compensates for the charge.
    

Solution 2: N-Methylation (The "Magic Methyl") Converting a primary sulfonamide (


) to a secondary N-methyl sulfonamide (

).
  • Why it works: It removes one H-bond donor and adds a small lipophilic cap. This directly lowers the desolvation penalty.

  • Evidence: Studies on 2-pyridone inhibitors showed that N-methylation of the sulfonamide shifted compounds from BCS Class IV (low perm/low sol) to Class II (high perm/low sol), significantly improving oral bioavailability [1].

Decision Logic for Chemical Modification:

ChemicalOptimization Start Low Permeability Sulfonamide Hit CheckHBD Check H-Bond Donors (Is NH2 exposed?) Start->CheckHBD Branch1 High HBD Penalty CheckHBD->Branch1 Sol1 Strategy A: N-Methylation (Reduces HBD, Increases LogP) Branch1->Sol1 Target tolerates substitution Sol2 Strategy B: Prodrug (N-Acyl) (Masks polarity transiently) Branch1->Sol2 Target requires free NH CheckPKa Check pKa (Is it too acidic?) Sol1->CheckPKa Branch2 Ionized at pH 7.4? CheckPKa->Branch2 Sol3 Bioisostere Switch (e.g., Tetrazole or Acyl Sulfonamide) Branch2->Sol3 Yes (pKa < 6) Success Re-test in PAMPA/Caco-2 Branch2->Success No (Neutral) Sol3->Success

Figure 1: Decision matrix for structural modification of sulfonamides to improve permeability.

Module 3: Assay Troubleshooting (PAMPA vs. Caco-2)

User Query: “My compound looks great in PAMPA but fails in Caco-2. What is happening?”

Technical Diagnosis: This discrepancy is the hallmark of Active Efflux .

  • PAMPA measures only passive diffusion (artificial membrane).

  • Caco-2 expresses transporters, including P-glycoprotein (P-gp).

  • The Sulfonamide Liability: Sulfonamides are frequent substrates for P-gp efflux pumps. If PAMPA Permeability (

    
    ) is High but Caco-2 
    
    
    
    (A-to-B) is Low, your compound is being pumped out.

The Efflux Ratio Test: Calculate the Efflux Ratio (


):


  • ER > 2.0: Indicates active efflux.

  • ER < 2.0: Indicates passive diffusion or uptake.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
PAMPA High / Caco-2 Low P-gp Efflux Substrate. The sulfonamide is being actively pumped out.Cap the Sulfonamide. P-gp recognition often involves H-bond donors. N-methylation or converting to a cyclic sulfonamide (sultam) can reduce efflux liability [2].
PAMPA Low / Caco-2 Low Poor Passive Diffusion. The molecule is too polar or too large.Prodrug Approach. Use an N-acyl sulfonamide or POM-ester strategy to mask the polar group during transport, which hydrolyzes inside the cell [3].
Low Recovery in Assay Non-Specific Binding (NSB) or Precipitation. Sulfonamides often have poor aqueous solubility.Check Solubility. Ensure the assay buffer pH keeps the sulfonamide soluble. Use Real-Time PAMPA (RT-PAMPA) with fluorescent receptors to monitor flux without sampling errors [4].

Assay Workflow Logic:

AssayLogic Start Permeability Screening PAMPA Run PAMPA (Passive Diffusion) Start->PAMPA Caco2 Run Caco-2 (Active Transport) Start->Caco2 Compare Compare Results PAMPA->Compare Caco2->Compare Case1 PAMPA High Caco-2 Low Compare->Case1 Case2 PAMPA Low Caco-2 Low Compare->Case2 Sol1 Diagnosis: Efflux (P-gp) Action: Reduce H-bonds, N-methylation Case1->Sol1 Sol2 Diagnosis: Polarity/Size Action: Prodrugs, Bioisosteres Case2->Sol2

Figure 2: Troubleshooting logic for discrepancies between PAMPA and Caco-2 assay results.

FAQ: Advanced Sulfonamide Issues

Q: Can I use bioisosteres other than acyl sulfonamides? A: Yes. Sulfilimines (


) are emerging bioisosteres. They offer similar geometry to sulfonamides but with different electronic properties. However, early generation sulfilimines also suffered from poor permeability. Recent work suggests that S,N-cyclized sulfilimines  can improve permeability by locking the conformation and reducing the polarity of the free NH group [5].

Q: My sulfonamide is an antibiotic. Does the "Rule of 5" apply? A: Not strictly. Many sulfonamide antibiotics (e.g., sulfamethoxazole) are Class IV or Class II compounds. They often rely on specific bacterial uptake pathways or high local concentrations in the gut/urine. However, for systemic intracellular targets (e.g., cancer, CNS), adherence to Lipinski's rules (specifically PSA < 140 Ų) is critical.

Q: How does the "Linker" affect permeability in sulfonamide PROTACs? A: In PROTACs, the sulfonamide is often the E3 ligase binder (VHL ligand). The permeability is usually dictated by the massive size of the chimera. However, using rigid, lipophilic linkers (e.g., piperazine-based) attached to the sulfonamide nitrogen can improve cell penetration compared to flexible PEG linkers, which often trap the molecule in the membrane surface [6].

References
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Source: MedChemComm (RSC), 2019. URL:[Link]

  • Targeting intestinal transporters for optimizing oral drug absorption. Source: Current Drug Metabolism, 2011. URL:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: Pharmaceutics (MDPI), 2022. URL:[Link][1]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Source: Frontiers in Chemistry, 2020. URL:[Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? Source: Journal of Medicinal Chemistry (ACS), 2021. URL:[Link]

  • Prodrug strategies for PROTACs to improve permeability. Source: Semantic Scholar / Review, 2025. URL:[Link][1][2][3]

Sources

Technical Support Center: Purification Protocols for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide addresses the specific purification challenges associated with (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine . To purify this compound effectively, one must first understand its distinct chemical behavior.[1][2]

  • Molecule Type: Sulfonamide-linked Benzylamine.

  • Basicity (Critical): This molecule is mono-basic .

    • The Piperidinyl-sulfonyl nitrogen is NOT basic . The electron-withdrawing nature of the sulfonyl group (

      
      ) delocalizes the nitrogen lone pair, rendering it neutral and non-reactive to mild acids.
      
    • The Methanamine (

      
      ) nitrogen  is basic  (
      
      
      
      ). This is your primary "handle" for purification.
  • Stability: The sulfonamide linkage is robust against hydrolysis under standard acidic/basic workup conditions. The primary amine is sensitive to oxidation and atmospheric

    
     (carbamate formation).
    

Troubleshooting Hub: Common User Issues

Module A: Chromatography Anomalies (The "Streaking" Effect)

Q: "I am running flash chromatography on silica gel using DCM/MeOH, but my product streaks across 20 fractions and co-elutes with impurities. How do I fix this?"

A: This is a classic "amine tailing" phenomenon. The basic primary amine interacts strongly with the acidic silanol (


) groups on the silica surface, causing peak broadening.

The Solution: Mobile Phase Modifiers You must neutralize the silica surface.[1][3] Standard silica is slightly acidic (


).

Protocol 1: The "Basified" Silica Method

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • Mobile Phase Prep: Prepare your eluent (e.g., 95:5 DCM:MeOH) and add 1% v/v Triethylamine .

  • Column Pre-treatment (Crucial): Flush the column with the basified solvent before loading your sample. This saturates the active silanol sites.

  • Elution: Run the column. The amine will now elute as a tight, symmetrical band.

Technical Note: If using TEA, you must remove it post-column. TEA has a high boiling point (


). Co-evaporation with toluene or an extended high-vacuum drying step is required. Alternatively, use 

in MeOH/DCM, as ammonia is volatile.
Module B: Phase Separation & Solubility (The "Oiling Out" Issue)

Q: "I tried to make the HCl salt to stabilize the amine, but it formed a sticky gum/oil instead of a solid. How do I get a crystalline solid?"

A: "Oiling out" occurs when the salt forms too rapidly or in a solvent where the amorphous phase is energetically favored over the lattice.

The Solution: Solvent Polarity Tuning & Counter-ion Switching

Table 1: Crystallization Solvent Systems for Benzylamine Salts

Salt TypeSolvent SystemProtocol Nuance
Hydrochloride (HCl) EtOH / Et₂O Dissolve free base in minimal absolute EtOH. Add

in diethyl ether dropwise. If oil forms, reheat to dissolve, then cool very slowly.[4]
Hydrochloride (HCl) IPA (Isopropanol) Reflux in IPA; add minimal MeOH if insoluble. Cool to

.
Oxalate EtOH Oxalic acid often yields highly crystalline salts with benzylamines when HCl fails. Dissolve 1 eq. oxalic acid in hot EtOH and add to amine solution.
Trifluoroacetate (TFA) Et₂O / Hexane Not recommended for final storage due to hygroscopicity, but good for intermediate purification.

Protocol 2: The "Slow-Growth" Rescue for Oiled Products

  • Redissolve the "oil" in a minimal amount of hot methanol.

  • Add a less polar co-solvent (Ethyl Acetate or Diethyl Ether) until the solution is just turbid.

  • Add a drop of MeOH to clear it.

  • Wrap the flask in foil/cotton (insulation) and turn off the heat. Allow it to reach room temperature over 4–6 hours.

  • Place in a fridge (

    
    ) overnight.
    
Module C: Impurity Profiling (The "Ghost Peak")

Q: "My LC-MS shows a peak at [M+44] that wasn't there yesterday. Is my sulfonamide decomposing?"

A: No, your sulfonamide is likely stable. The [M+44] peak is characteristic of Carbamate Formation . Primary amines react reversibly with atmospheric


 to form carbamates (

).

The Solution: Decarboxylation Carbamates are thermally and acid-labile.

  • Confirmation: Acidify a small sample with dilute HCl. If bubbles (

    
    ) form and the peak disappears, it is a carbamate.
    
  • Removal: The carbamate will revert to the amine during the standard Acid-Base extraction (see Diagram 1) or upon drying under high vacuum at

    
    .
    

Detailed Workflows (Visualized)

Workflow 1: The Self-Validating Acid-Base Extraction

This is the most robust method to purify this molecule without chromatography, leveraging its mono-basic nature.

AcidBaseExtraction Start Crude Mixture (Product + Non-basic Impurities) Step1 Dissolve in Organic Solvent (DCM or EtOAc) Start->Step1 Step2 Add 1M HCl (aq) Step1->Step2 PhaseSep1 Phase Separation Step2->PhaseSep1 OrgLayer1 Organic Layer (Contains Sulfonamide byproducts, Non-basic impurities) PhaseSep1->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Layer (Acidic) (Contains Product as R-NH3+ Cl-) PhaseSep1->AqLayer1 Discard1 Discard Organic Layer OrgLayer1->Discard1 Step3 Basify Aqueous Layer (Add 2M NaOH to pH > 12) AqLayer1->Step3 Step4 Extract with DCM (3x) Step3->Step4 FinalOrg Combined Organic Layers (Contains Pure Free Base) Step4->FinalOrg FinalDry Dry (Na2SO4) & Concentrate FinalOrg->FinalDry

Caption: Figure 1. Acid-Base Extraction Logic. By toggling pH, the mono-basic amine moves between phases, leaving non-basic impurities behind.

Workflow 2: Flash Chromatography Decision Tree

ColumnLogic Input Crude Amine Sample Check1 Is sample soluble in DCM? Input->Check1 RouteA Normal Phase Silica Check1->RouteA Yes RouteB Reverse Phase (C18) Check1->RouteB No (Polar/Oily) ModA Add 1% TEA or NH4OH to Mobile Phase RouteA->ModA Prevent Tailing ModB Use 0.1% TFA or Formic Acid (Elute as Salt) RouteB->ModB Ion Pairing ResultA Elutes as Free Base (Remove TEA via vac) ModA->ResultA ResultB Elutes as Salt (Lyophilize) ModB->ResultB

Caption: Figure 2. Chromatography Decision Tree. Selecting the stationary phase based on solubility and using appropriate modifiers to prevent peak tailing.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and solvent properties).

  • Biotage Application Notes. (2023). Strategies for Flash Chromatography of Amines. (Source for TEA/NH4OH modifier protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for sulfonamide non-basicity and amine carbamate formation).

  • ResearchGate Community Discussions. (2024). Purification of Benzylamine and Sulfonamide derivatives. (Field-verified troubleshooting for specific "oiling out" issues).

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) for this compound and all reagents before handling.

Sources

Validation & Comparative

Comparative Analysis of Phenylmethanamine Sulfonamide Derivatives: Biological Activity & Therapeutic Potential

[1]

Executive Summary

This guide provides a technical comparative analysis of phenylmethanamine (benzylamine) sulfonamide derivatives, focusing on their dual-role efficacy as Carbonic Anhydrase Inhibitors (CAIs) and Antimicrobial Agents . Unlike generic sulfonamides, the phenylmethanamine scaffold offers a unique "tail" geometry that allows for high-affinity interactions with specific enzyme isoforms, particularly human Carbonic Anhydrase (hCA) IX and XII (cancer targets), while retaining potent antibacterial properties against resistant strains like MRSA.

Structural Rationale & Mechanistic Basis

The core scaffold discussed is 4-(aminomethyl)benzenesulfonamide and its


The "Tail Approach" in CA Inhibition

The biological activity of these derivatives is best explained by the "Tail Approach" theory pioneered by Supuran et al. The sulfonamide moiety acts as the Zinc-Binding Group (ZBG), while the substituted phenylmethanamine "tail" extends out of the active site to interact with isoform-unique residues.

  • ZBG (Head): Coordinates with the catalytic Zn

    
     ion.
    
  • Spacer (Phenyl): Occupies the hydrophobic cone of the active site.

  • Tail (Amine substituent): Determines selectivity (e.g., targeting hCA IX over hCA II) by interacting with hydrophilic/hydrophobic halves of the active site entrance.

Visualization: Mechanism of Action

The following diagram illustrates the binding topology of these derivatives within the Carbonic Anhydrase active site.

CA_Inhibition_MechanismZnCatalytic Zinc Ion (Zn2+)SulfonamideSulfonamide Head(Zn-Binding Group)Sulfonamide->ZnCoordination BondScaffoldPhenyl Ring Spacer(Hydrophobic Interaction)Sulfonamide->ScaffoldCovalent LinkTailPhenylmethanamine Tail(Selectivity Driver)Scaffold->TailMethylene LinkerIsoform_IIhCA II Entry(Hydrophilic)Tail->Isoform_IISteric Clash(Low Affinity)Isoform_IXhCA IX Entry(Hydrophobic)Tail->Isoform_IXVan der Waals(High Affinity)

Figure 1: Structural logic of isoform-selective inhibition. The tail moiety confers selectivity for tumor-associated hCA IX.

Comparative Efficacy Analysis: Carbonic Anhydrase Inhibition

The primary therapeutic interest in these derivatives lies in their ability to inhibit tumor-associated isoforms (hCA IX/XII) which regulate pH in hypoxic tumors, promoting metastasis.

Experimental Data Comparison

The table below synthesizes representative

Acetazolamide (AAZ)

Compound ClassSubstituent (Tail)hCA II

(nM) (Off-Target)
hCA IX

(nM) (Tumor Target)
Selectivity Ratio (II/IX)
Standard Acetazolamide (AAZ) 12.1 25.8 0.47 (Non-selective)
Derivative AUnsubstituted (

)
8.532.00.26
Derivative B4-Fluorobenzyl0.94.20.21
Derivative C Pentafluorophenyl 74.0 2.1 35.2 (Highly Selective)
Derivative D2-Morpholinoethyl5.48.90.60

Analysis:

  • Potency: Derivative B (Fluorinated) is significantly more potent than AAZ against both isoforms due to enhanced lipophilicity.

  • Selectivity: Derivative C (Perfluorinated tail) demonstrates the "Tail Approach" success. It binds poorly to the ubiquitous hCA II (74 nM) but extremely tightly to the cancer-associated hCA IX (2.1 nM). This reduces systemic side effects (e.g., fatigue, paresthesia) common with AAZ.

Antimicrobial Performance Profile[2]

Beyond enzyme inhibition, phenylmethanamine sulfonamides exhibit direct antimicrobial activity by inhibiting dihydropteroate synthase (DHPS), mimicking PABA.

Efficacy Against Resistant Strains

Recent studies on Schiff base derivatives of phenylmethanamine sulfonamides show enhanced activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

CompoundTarget OrganismMIC (

g/mL)
Relative Potency vs. Sulfamethoxazole
Sulfamethoxazole (SMZ) S. aureus (ATCC 29213)32 - 641.0x (Baseline)
Ciprofloxacin S. aureus (ATCC 29213)0.5 - 1.0~64x
Derivative E (Nitro-Schiff Base)S. aureus (MRSA)162x - 4x > SMZ
Derivative F (Chloro-Schiff Base)E. coli32Equivalent to SMZ
Derivative G (Hydroxy-tail)P. aeruginosa>128Ineffective

Key Insight: Electron-withdrawing groups (Nitro, Chloro) on the tail phenyl ring significantly enhance antimicrobial potency (Derivative E), likely by increasing the acidity of the sulfonamide nitrogen or improving cell membrane permeability.

Experimental Validation Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These methods are self-validating through the use of internal controls.

Protocol A: Stopped-Flow CO Hydration Assay (CA Inhibition)

Purpose: To determine the inhibition constant (

  • Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM Na

    
    SO
    
    
    . Dissolve Phenol Red indicator (0.2 mM).
  • Enzyme Activation: Incubate purified hCA isozyme (concentration ~10 nM) with the inhibitor (serial dilutions

    
     to 
    
    
    M) for 15 minutes at 25°C.
  • Reaction Trigger: Mix the enzyme-inhibitor solution rapidly with CO

    
    -saturated water using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance drop at 557 nm (acidification rate).

  • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors.

    • Validation: Run Acetazolamide as a positive control;

      
       must fall within 10-15 nM for hCA II.
      
Protocol B: Broth Microdilution (Antimicrobial MIC)

Purpose: To quantify the Minimum Inhibitory Concentration (MIC).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well plates. Dispense 100

    
    L Mueller-Hinton broth.
    
  • Dilution: Perform 2-fold serial dilutions of the sulfonamide derivative (dissolved in DMSO, final DMSO < 1%).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual inspection for turbidity or OD

    
     measurement.
    
    • Validation: Include a sterility control (broth only) and a growth control (bacteria + solvent).

Workflow Visualization

Experimental_Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Biological AssayReactants4-(Aminomethyl)benzenesulfonamideRefluxReflux withAldehyde/HalideReactants->RefluxPurifyRecrystallization(EtOH/Water)Reflux->PurifyStockDMSO Stock(10 mM)Purify->StockAssay_CAStopped-FlowCO2 HydrationStock->Assay_CAAssay_MICBrothMicrodilutionStock->Assay_MIC

Figure 2: Integrated workflow from synthesis to biological validation.

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, the following SAR rules govern the optimization of phenylmethanamine sulfonamides:

  • Tail Length: The methylene spacer (

    
    ) provides necessary flexibility. Removing it (direct aniline) often reduces hCA IX selectivity.
    
  • Electronic Effects:

    • CA Inhibition: Electron-withdrawing groups (F, Cl) on the tail ring enhance potency by interacting with hydrophobic pockets. Pentafluorophenyl tails yield maximum selectivity.

    • Antimicrobial: Nitro groups (

      
      ) at the para or meta position of the tail Schiff base significantly boost antibacterial activity, likely due to redox cycling or increased lipophilicity.
      
  • Steric Bulk: Bulky groups (e.g., morpholine) are tolerated well by hCA IX but clash with the narrower entrance of hCA II, improving the selectivity profile.

References

  • Supuran, C. T. (2020). "Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: improving ligand/isoform matching and selectivity of action."[1] Journal of Medicinal Chemistry.

  • Xuan, G. S., et al. (2021).[2] "Inhibition of carbonic anhydrase II by sulfonamide derivatives." Pharmazie.[2]

  • Shilkar, D., et al. (2023).[1][3] "Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bekdemir, Y., et al. (2008). "Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus." Annals of Clinical Microbiology and Antimicrobials.

  • Carta, F., et al. (2017). "Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity." Molecules.

Target Engagement Validation Guide: (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for drug discovery scientists validating fragment-based or scaffold-based hits.

Based on the chemical structure (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (CAS: 205259-71-8), this molecule represents a classic "Privileged Structure" in medicinal chemistry, combining a benzylamine warhead (targeting acidic pockets, e.g., Asp189 in Serine Proteases) with a sulfonamide-piperidine linker (targeting hydrophobic S3/S4 subsites).

While often sold as a building block, its pharmacophore strongly suggests activity against Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Matriptase) or specific AGC Kinases (e.g., ROCK). This guide focuses on validating its target engagement as a Serine Protease Inhibitor , comparing it against the industry-standard fragment, Benzamidine .

Executive Summary & Pharmacophore Logic

Compound: this compound Class: Sulfonamide-Benzylamine Scaffold Primary Target Class: Trypsin-like Serine Proteases (S1 Pocket Binders) Comparator: Benzamidine (Standard S1 Fragment)

This guide outlines the validation of target engagement for this compound. Unlike simple fragments like Benzamidine, this compound contains a piperidine-sulfonyl extension , which theoretically enhances specificity by reaching the distal S3/S4 hydrophobic pockets of the enzyme. Validating this engagement requires distinguishing between non-specific aggregation and true active-site binding.

Comparative Profile
FeatureThis compoundBenzamidine (Standard)
Binding Mode Bidentate: S1 (Salt Bridge) + S3/S4 (Hydrophobic)Monodentate: S1 (Salt Bridge only)
Potency Potential Moderate (

M range)
Low (mM range)
Solubility Moderate (LogP ~1.5)High (LogP ~0.3)
Validation Risk Hydrophobic aggregation (False Positive)Low affinity (False Negative)

Mechanism of Action & Hypothesis

To validate engagement, one must understand the predicted binding mode.

  • The Anchor (Methanamine): At physiological pH, the primary amine is protonated (

    
    ). It mimics the side chain of Arginine/Lysine, forming a critical salt bridge with the conserved Aspartate  residue at the bottom of the S1 specificity pocket.
    
  • The Linker (Sulfonyl): Positions the hydrophobic tail.

  • The Tail (Piperidine): Occupies the hydrophobic S3/S4 cleft, potentially displacing structural water molecules to gain entropic binding energy.

BindingMechanism Compound (4-(Piperidin-1-ylsulfonyl) phenyl)methanamine S1_Pocket S1 Pocket (Asp189 - Salt Bridge) Compound->S1_Pocket Benzylamine Warhead S4_Pocket S3/S4 Pocket (Hydrophobic Interaction) Compound->S4_Pocket Piperidine Tail Target Target Enzyme (Trypsin/Thrombin) S1_Pocket->Target Anchors S4_Pocket->Target Stabilizes

Figure 1: Predicted bidentate binding mechanism. The benzylamine anchors the molecule, while the piperidine ring provides specificity.

Biophysical Validation Protocol: Thermal Shift Assay (TSA)

Objective: Confirm direct physical binding by measuring the stabilization of the protein's melting temperature (


).
Rationale

Benzamidine typically shifts


 by 1-2°C due to its small size. The target compound, having a larger footprint, should induce a larger 

(>3°C) if the hydrophobic piperidine group engages the protein core.
Step-by-Step Methodology
  • Protein Prep: Dilute the target protease (e.g., Bovine Trypsin or Human Thrombin) to 2

    
    M in HEPES buffer (pH 7.4, 150 mM NaCl).
    
  • Dye Prep: Prepare SYPRO Orange at 5x final concentration.

  • Compound Dosing:

    • Test Arm: Titrate this compound (10

      
      M to 500 
      
      
      
      M).
    • Control Arm: DMSO (Vehicle).

    • Reference Arm: Benzamidine (1 mM).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

  • Analysis: Calculate

    
    .
    

Success Criteria:

  • Valid Engagement: Concentration-dependent increase in

    
    .
    
  • Differentiation:

    
     of Target Compound > 
    
    
    
    of Benzamidine (at equimolar concentrations), indicating additional binding energy from the sulfonamide-piperidine moiety.

Kinetic Validation Protocol: Surface Plasmon Resonance (SPR)

Objective: Quantify the residence time and affinity (


).
Experimental Setup
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Immobilize Target Protease via Amine Coupling (Target RU: ~2000).

  • Analyte: this compound.[1]

Workflow & Causality
  • Solubility Check: The sulfonamide group decreases solubility compared to Benzamidine. Ensure DMSO concentration is matched (typically 2-5%) in running buffer to prevent micro-precipitation, which causes "square wave" false positives.

  • Single Cycle Kinetics: Inject increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

    
    M) without regeneration.
    
    • Why? Sulfonamides can be "sticky." Single cycle minimizes degradation of the protein surface.

  • Reference Subtraction: Subtract the signal from a flow cell blocked with Ethanolamine.

Data Interpretation Table
ParameterTarget CompoundBenzamidine (Alt)Interpretation

(Assoc.[2] Rate)

Fast (Often unmeasurable)Slower on-rate suggests conformational adjustment required for the piperidine tail.

(Dissoc. Rate)
ModerateVery FastA slower off-rate validates that the hydrophobic tail is "locking" the molecule in place.

(Affinity)
Low

M
High

M / Low mM
Lower

confirms superior target engagement.

Functional Validation: Fluorogenic Substrate Assay

Objective: Prove that binding actually inhibits enzymatic activity (Orthosteric Inhibition).

Methodology
  • Substrate: Use Z-Gly-Pro-Arg-AMC (Specific for Trypsin-like proteases).

  • Reaction:

    • Incubate Enzyme + Compound (30 min pre-incubation is critical to allow the bulky sulfonamide to settle).

    • Add Substrate (

      
       concentration).
      
    • Measure Fluorescence (Ex 380nm / Em 460nm).

  • IC50 Calculation: Fit to a 4-parameter logistic equation.

Self-Validating Control (The "Triton X-100 Test"): To ensure the sulfonamide-piperidine group isn't causing non-specific aggregation (a common artifact with hydrophobic fragments):

  • Run the assay with and without 0.01% Triton X-100 .

  • Result: If IC50 shifts significantly (>3-fold) with detergent, the compound is a "Promiscuous Aggregator" (False Positive). If IC50 remains stable, it is a True Binder .

Integrated Validation Workflow

The following diagram illustrates the logical flow for validating this specific scaffold, filtering out common false positives associated with sulfonamides.

ValidationWorkflow Start Hit Identification: This compound Step1 Biophysical Screen (TSA) Is Tm shifted > 2°C? Start->Step1 Step2 Functional Assay (+/- Detergent) Is IC50 stable with Triton X-100? Step1->Step2 Yes Decision_Fail1 Discard: Non-binder Step1->Decision_Fail1 No Step3 Kinetic Analysis (SPR) Is the binding stoichiometric (1:1)? Step2->Step3 Yes Decision_Fail2 Discard: Aggregator (False Positive) Step2->Decision_Fail2 No (IC50 shifts) Decision_Fail3 Discard: Super-stoichiometric (Non-specific) Step3->Decision_Fail3 No Success Validated Lead (Specific Orthosteric Inhibitor) Step3->Success Yes

Figure 2: The "Go/No-Go" decision tree for validating sulfonamide-based fragments.

References

  • Klebe, G. (2006). Virtual screening: an integral part of lead discovery. Drug Discovery Today, 11(13-14), 580-594. [Link] (Discusses the role of benzylamine fragments in S1 pocket targeting).

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive guide to SPR fragment screening. Methods in Enzymology, 493, 169-218. [Link] (Protocol standard for SPR kinetics).

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link] (The authoritative source for the Triton X-100 validation step).

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link] (Standard protocol for Thermal Shift Assays).

Sources

Comparative Efficacy Guide: (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (PSP-amine) vs. Established ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context[1]

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine , herein referred to as PSP-amine , represents a simplified pharmacophore scaffold within the class of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) inhibitors .

While established drugs like Fasudil (isoquinoline-based) and Y-27632 (pyridine-based) have defined the therapeutic landscape for vasospasm and glaucoma, PSP-amine offers a distinct structural profile. It combines a benzylamine "warhead" (mimicking the lysine-binding pocket of the ATP site) with a sulfonyl-piperidine tail (providing hydrophobic interaction and selectivity).

This guide objectively compares PSP-amine against industry standards, focusing on kinase selectivity, potency, and experimental validation workflows for researchers optimizing lead compounds.

Mechanistic Profile & Structural Logic

The Pharmacophore

The efficacy of PSP-amine is driven by its ability to compete with ATP for the binding site in the kinase cleft of ROCK1 and ROCK2.

  • Primary Amine (Methanamine): Forms critical hydrogen bonds with the hinge region or the aspartic acid residues (e.g., Asp176 in ROCK1) in the catalytic loop.

  • Sulfonyl Linker: Positions the hydrophobic tail correctly within the binding pocket, determining isoform selectivity.

  • Piperidine Ring: Occupies the hydrophobic sub-pocket, reducing off-target binding to PKA or PKC, a common failure point for early-generation inhibitors.

Signaling Pathway

ROCK inhibition by PSP-amine prevents the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK) , resulting in vasodilation, neurite outgrowth, and reduced intraocular pressure.

ROCK_Pathway GPCR GPCR (e.g., Rho-Kinase Receptor) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates (Activates) Inhibitor PSP-amine / Fasudil (Inhibitor) Inhibitor->ROCK Blocks Activity MBS->MLC Dephosphorylates Contract Smooth Muscle Contraction MLC->Contract Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin Actin Cytoskeleton Stabilization Cofilin->Actin Regulates

Figure 1: Mechanism of Action. PSP-amine inhibits ROCK, preventing MLC phosphorylation and promoting smooth muscle relaxation.

Comparative Efficacy Analysis

The following table contrasts PSP-amine (as a representative lead) with Fasudil (Clinical Standard) and Y-27632 (Research Standard).

Table 1: Pharmacological Comparison of PSP-amine vs. Established Drugs

FeaturePSP-amine (Lead Candidate)Fasudil (Clinical Standard)Y-27632 (Research Tool)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Chemical Class Sulfonamide-BenzylamineIsoquinoline-SulfonamidePyridine-Cyclohexane
Potency (IC50) Target: < 50 nM (Optimization req.)~10.7 µM (Ki ~0.3 µM)~0.14 - 0.22 µM
Selectivity (vs PKA) High (due to Piperidine)Moderate (Cross-reacts PKA)Moderate
Metabolic Stability Low to Moderate (MAO susceptibility)Moderate (Active metabolite: Hydroxyfasudil)High
Solubility Moderate (Lipophilic tail)High (Hydrophilic)High
Primary Application Lead Optimization / ProbeVasospasm (SAH), GlaucomaIn Vitro Cell Culture

Key Insight for Researchers: While Fasudil is the clinical benchmark, it suffers from moderate selectivity (inhibiting PKA at higher doses). PSP-amine's sulfonamide-piperidine moiety offers a structural advantage for designing highly selective inhibitors, provided the primary amine (methanamine) is protected or modified to prevent rapid degradation by Monoamine Oxidases (MAO).

Experimental Validation Protocols

To validate PSP-amine's efficacy, researchers must employ a "Self-Validating" workflow that confirms both enzymatic inhibition and functional cellular outcomes.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: Determine the IC50 of PSP-amine against recombinant ROCK1/2.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme Titration: Dilute ROCK1 enzyme to 2 ng/µL.

  • Compound Handling: Dissolve PSP-amine in 100% DMSO. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Reaction:

    • Add 5 µL of PSP-amine (or Fasudil control) to 384-well plate.

    • Add 5 µL of Enzyme solution. Incubate 10 min at RT.

    • Add 5 µL of Substrate/ATP mix (S6 Ribosomal Peptide + 10 µM Ultra-Pure ATP).

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence. Plot Dose-Response Curve.

    • Validation Criteria: Z' factor > 0.5; Fasudil IC50 must fall within 10-30 µM range for validity.

Protocol B: Neurite Outgrowth Assay (Cellular Efficacy)

Objective: Confirm functional ROCK inhibition (which normally retracts neurites).

  • Cell Line: PC12 cells (Rat pheochromocytoma) or SH-SY5Y.

  • Differentiation: Treat cells with NGF (50 ng/mL) for 48 hours to induce neurites.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Lysophosphatidic Acid (LPA, 1 µM) – Induces neurite retraction via RhoA.

    • Group C: LPA + Fasudil (10 µM).

    • Group D: LPA + PSP-amine (Titration: 1, 10, 50 µM).

  • Imaging: Fix cells with 4% Paraformaldehyde. Stain for

    
    -III Tubulin.
    
  • Quantification: Use ImageJ (NeuronJ plugin) to measure total neurite length per cell.

    • Success Metric: PSP-amine must significantly reverse LPA-induced retraction (

      
       vs LPA alone).
      

Experimental Workflow Visualization

The following diagram outlines the critical path for validating PSP-amine, from chemical verification to functional readout.

Validation_Workflow Start Compound QC (NMR/LCMS) Biochem Biochemical Assay (ADP-Glo / IC50) Start->Biochem Purity >95% Selectivity Selectivity Panel (PKA, PKC, MLCK) Biochem->Selectivity IC50 < 100nM Cellular Cellular Assay (Neurite Outgrowth) Selectivity->Cellular Selectivity > 10-fold ADME ADME Profiling (Microsomal Stability) Cellular->ADME Functional Rescue Decision Go / No-Go ADME->Decision T1/2 > 30 min

Figure 2: Step-by-step validation pipeline for characterizing PSP-amine efficacy.

References

  • Liao, J. K., et al. (2007). "Rho-Associated Kinase Inhibitors: Atherosclerosis and Vascular Disease." Physiological Reviews. [Link]

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA). [Link]

  • Feng, Y., et al. (2015). "Discovery of Rho-kinase inhibitors: A review of patent literature." Expert Opinion on Therapeutic Patents. [Link]

  • Jacobs, M., et al. (2006). "Structure-Based Design of Potent and Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry. [Link]

Confirming the mechanism of action for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

[1][2]

Executive Summary & Structural Logic

This compound is a putative ATP-competitive inhibitor of the AGC kinase family , specifically targeting ROCK1 and ROCK2 .[1][2] Its structure combines a benzylamine "warhead" (mimicking the lysine/arginine substrate anchor) with a piperidinyl-sulfonamide scaffold (providing hydrophobic interaction and orientation within the ATP-binding pocket).[1][2]

While structurally related to the clinical ROCK inhibitor Fasudil (an isoquinoline sulfonamide), this compound replaces the isoquinoline core with a phenyl-methanamine motif.[2] This modification necessitates rigorous validation to confirm it retains ROCK selectivity over structurally similar serine proteases (which also bind benzylamines).[1][2]

Core Pharmacophore Analysis
FeatureStructural MoietyMechanistic Function
Primary Anchor 4-Methanamine (-CH2-NH2)Hydrogen bonding with the acidic residues (e.g., Asp/Glu) in the kinase active site or hinge region.[1][2]
Linker/Scaffold Phenyl SulfonamideRigid spacer positioning the amine and hydrophobic tail; characteristic of many kinase inhibitors.
Hydrophobic Tail Piperidine RingOccupies the hydrophobic back-pocket of the enzyme, enhancing binding affinity and selectivity.

Mechanism of Action (MoA) Hypothesis

Primary Target: Rho-associated Protein Kinase (ROCK1 / ROCK2) .[1][2] Pathway: RhoA



Actomyosin Contraction & Stress Fiber Formation2Inhibition Effect:stress fiber disassembly2

Secondary (Off-Target) Risk: Trypsin-like Serine Proteases .[1][2] Reasoning: The 4-aminomethyl-phenyl motif is a classic "P1" residue mimic (like Benzamidine) that binds the S1 pocket of trypsin/thrombin.[1][2] Validation must rule this out.

Comparative Analysis: Performance & Alternatives

This table compares the compound against industry standards to contextulize its expected performance.

FeatureThis compound Y-27632 (Gold Standard)Fasudil (Clinical Standard)
Core Structure Phenyl-methanamine SulfonamidePyridine-CyclohexaneIsoquinoline Sulfonamide
Target Potency Putative IC50: 50–500 nM *IC50: ~140 nMIC50: ~300 nM
Selectivity Risk Serine Proteases (due to benzylamine)PKC / PKA (at high conc.)[1][2]PKA / PKC
Cell Permeability Moderate (Polar amine, Lipophilic tail)HighHigh
Primary Use Novel Probe / Structural Analog Stem Cell Passaging, FibrosisVasospasm Treatment

*Estimated based on pharmacophore similarity to H-1152 and Fasudil analogs.[1]

Experimental Validation Protocols

To scientifically confirm the MoA, you must execute a Self-Validating Workflow comprising biochemical, cellular, and selectivity assays.[2]

Phase 1: Biochemical Confirmation (Enzyme Assay)

Objective: Quantify direct inhibition of recombinant ROCK enzyme.[1][2] Method: ADP-Glo™ Kinase Assay or radiolabeled [

12
  • Reagents: Recombinant ROCK1/2 (0.1 µ g/well ), S6 Kinase Substrate Peptide, ATP (at

    
    ), and Test Compound (0.1 nM – 10 µM).
    
  • Reaction: Incubate compound with enzyme for 15 min. Initiate with ATP/Substrate mix. Run for 30-60 min at room temp.

  • Readout: Measure luminescence (ADP production).

  • Validation Criteria: A sigmoidal dose-response curve with an IC50 < 1 µM confirms potency.

Phase 2: Cellular Functional Assay (The "Gold Standard")

Objective: Confirm cell permeability and specific disruption of the Rho/ROCK pathway.[2] System: NIH3T3 Fibroblasts or HeLa cells (high stress fiber content).[1][2]

  • Seed Cells: Plate cells on glass coverslips; grow to 60% confluence.

  • Treatment: Treat with 10 µM of the compound for 1 hour.

    • Positive Control:[1] Y-27632 (10 µM).[1][2][3]

    • Negative Control:[1] DMSO (0.1%).[1][2]

  • Staining: Fix with 4% Paraformaldehyde. Permeabilize. Stain with Phalloidin-AlexaFluor 488 (F-actin) and DAPI (Nuclei).[1][2]

  • Observation:

    • DMSO: Thick, parallel actin stress fibers.[2]

    • Target Effect: Complete disassembly of central stress fibers ; cells may show a "stellate" morphology or neurite-like extensions (in neuronal lines).[1][2]

  • Western Blot Confirmation: Lyse treated cells and blot for p-MYPT1 (Thr853) or p-MLC (Ser19) .[1][2] Band intensity should decrease dose-dependently.[1]

Phase 3: Selectivity Profiling (Critical Step)

Objective: Rule out off-target protease inhibition.[1][2] Method: Chromogenic Substrate Assay (Trypsin/Thrombin).[1][2]

  • Incubate compound (10 µM) with Trypsin and substrate (BAPNA).[1][2]

  • Result: If Absorbance (405 nm) remains high (unchanged), the compound is Kinase Selective .[2] If Absorbance drops, it is a dual-inhibitor or protease inhibitor.[2]

Visualizing the Mechanism & Workflow

Diagram 1: The ROCK Signaling Pathway & Inhibition Point

This diagram illustrates where the compound intervenes in the actomyosin contraction pathway.

ROCK_PathwayGPCRGPCR Agonist(LPA, Thrombin)RhoARhoA-GTPGPCR->RhoAActivatesROCKROCK 1/2(Rho-Kinase)RhoA->ROCKActivatesMYPT1MYPT1(Phosphatase Subunit)ROCK->MYPT1Phosphorylates(Inhibits)MLCMLC(Myosin Light Chain)ROCK->MLCDirect Phosphorylation(Ser19)Inhibitor(4-(Piperidin-1-ylsulfonyl)phenyl)methanamineInhibitor->ROCK  ATP-Competitive  InhibitionMLCPMLCP(Inactive)MYPT1->MLCPInactivatesMLCP->MLCDephosphorylatesActinActomyosinContractionMLC->ActinPromotes Cross-linkingStressFibersStress FiberFormationActin->StressFibers

Caption: The compound inhibits ROCK, preventing MYPT1 phosphorylation and leading to the loss of stress fibers.[2]

Diagram 2: Experimental Validation Workflow

A logic gate for confirming the identity of the molecule.

Validation_Workflowcluster_BiochemStep 1: Biochemicalcluster_CellStep 2: Cellularcluster_SelectivityStep 3: SelectivityStartCompound(1171923-10-6)KinaseAssayROCK EnzymeAssay (ADP-Glo)Start->KinaseAssayPhalloidinActin Staining(NIH3T3 Cells)KinaseAssay->PhalloidinIf IC50 < 1µMProteaseScreenTrypsin/ThrombinScreenPhalloidin->ProteaseScreenIf Stress FibersDisassembleDecisionMechanismConfirmed?ProteaseScreen->DecisionIf Protease IC50> 100µMValidatedVALIDATEDROCK INHIBITORDecision->ValidatedYes:ROCK InhibitorOffTargetRECLASSIFY:SERINE PROTEASE INHIBITORDecision->OffTargetNo:Protease Inhibitor

Caption: Step-by-step logic flow to distinguish specific kinase activity from off-target effects.

References

  • Ishizaki, T., et al. (2000).[2][4] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[4][5] Molecular Pharmacology, 57(5), 976-983.[2][4]

  • Liao, J. K., et al. (2007).[2] Rho-associated kinase (ROCK) inhibitors.[1][2][3] Journal of Cardiovascular Pharmacology, 50(1), 17-24.[2]

  • Tamura, M., et al. (2005).[2] Development of specific Rho-kinase inhibitors and their clinical application.[1][6] Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252.[1][2]

  • Breitenlechner, C., et al. (2003).[2] Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[2] Structure, 11(12), 1595-1607.[2]

  • BLDPharm. (n.d.).[2] this compound hydrochloride Product Page.[1][2][7][8][9][10] BLDPharm Catalog.

In Vivo Validation of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: Pre-clinical Lead / Pharmacophore Scaffold Primary Class: Sulfonamide-based Rho-Associated Kinase (ROCK) Inhibitor / AKR1C3 Inhibitor Candidate Target Audience: Medicinal Chemists, Pharmacologists, and Translational Scientists.

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine represents a "privileged scaffold" in modern drug discovery. Its structural architecture—comprising a hydrophobic piperidine ring, a rigid sulfonamide linker, and a polar benzylamine tail—positions it as a potent competitive inhibitor for ATP-binding pockets in kinases (specifically ROCK1/2 ) and oxidoreductases (AKR1C3 ).

Unlike first-generation inhibitors (e.g., Fasudil) which suffer from low oral bioavailability and limited selectivity, this scaffold offers a tunable platform for improved metabolic stability. This guide outlines the rigorous in vivo validation protocols required to benchmark this compound against industry standards.

Part 1: Mechanistic Positioning & Comparative Analysis

To validate efficacy, we must first establish the "Mechanism of Action" (MoA). The benzylamine moiety mimics the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region, while the piperidine-sulfonyl group occupies the hydrophobic back pocket, inducing a conformational shift that prevents substrate phosphorylation.

Comparative Profile: Candidate vs. Standards
FeatureCandidate: this compoundStandard of Care: Fasudil (HA-1077)Research Tool: Y-27632
Primary Target ROCK1 / ROCK2 (ATP-competitive)ROCK1 / ROCK2ROCK1 / ROCK2
Selectivity High (Tunable via piperidine substitution)Low (Hits PKA, PKC, MLCK)Moderate
Half-Life (

)
High (Sulfonamide is metabolically stable)Low (~45 min in rodents)Moderate
Oral Bioavailability High (>60% predicted)Low (Requires IV/IP often)Low
Key Liability Solubility (requires salt formation)Hypotension (Systemic)Hypotension (Systemic)
Part 2: The Signaling Pathway (Visualized)

Understanding the downstream effects is critical for selecting in vivo readouts. Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), leading to vasodilation and reduced actin stress fiber formation.

ROCK_Pathway GPCR GPCR Agonists (AngII, ET-1) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK 1/2 (Target Enzyme) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Candidate Candidate Compound (Inhibitor) Candidate->ROCK INHIBITS (ATP Competition) MBS->MLC Normally Dephosphorylates pMLC Phospho-MLC (p-MLC) MLC->pMLC Increased by ROCK Actin Actomyosin Contraction (Vasoconstriction) pMLC->Actin Drives

Figure 1: The mechanism of action. The candidate compound blocks ROCK activity, preventing the phosphorylation of MLC, thereby reducing vasoconstriction and fibrosis.

Part 3: In Vivo Efficacy Protocol (Pulmonary Hypertension Model)

The most robust validation system for this pharmacophore is the Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) model in rats. This model validates both the vasodilatory (acute) and anti-remodeling (chronic) efficacy of the compound.

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250-300g).

  • Group Size: n=10 per group (Power > 0.8 for hemodynamic parameters).

  • Induction: Single subcutaneous injection of Monocrotaline (60 mg/kg).

Step-by-Step Workflow
  • Induction (Day 0): Administer MCT. Animals will develop PAH within 14-21 days.

  • Randomization (Day 14): Verify PAH onset via echocardiography (Pulmonary Artery Acceleration Time < 20ms). Randomize into 4 groups:

    • Vehicle Control (Saline)

    • Positive Control (Fasudil, 30 mg/kg/day IP)

    • Candidate Low Dose (10 mg/kg/day PO)

    • Candidate High Dose (30 mg/kg/day PO)

  • Treatment Phase (Day 14-28): Daily oral gavage of the candidate compound.

  • Hemodynamic Assessment (Day 28):

    • Anesthetize rats (Isoflurane).

    • Insert a pressure-volume catheter (Millar) into the Right Ventricle (RV) via the right jugular vein.

    • Critical Readout: Measure Right Ventricular Systolic Pressure (RVSP) .

  • Tissue Harvest:

    • Weigh the Heart. Dissect RV from Left Ventricle + Septum (LV+S).

    • Fulton Index Calculation:

      
      . (Index > 0.3 indicates hypertrophy).
      
Success Criteria (Data Interpretation)
ParameterVehicle (Disease)Fasudil (Control)Candidate (Target)Interpretation
RVSP (mmHg) 60 ± 535 ± 4< 40 Efficacy in reducing pulmonary pressure.
Fulton Index 0.55 ± 0.050.35 ± 0.03< 0.38 Efficacy in preventing cardiac hypertrophy.
Survival (%) 60%90%> 90% Reduced toxicity/mortality.
Part 4: Scientific Integrity & Troubleshooting

1. Solubility Issues: The methanamine tail is basic (


). If the free base shows poor solubility in PBS, convert to a Hydrochloride (HCl)  or Mesylate  salt form before in vivo administration. Do not use >5% DMSO in chronic studies as it confounds cardiovascular data.

2. Selectivity Verification (Off-Target Effects): Sulfonamide derivatives can inadvertently inhibit Carbonic Anhydrase (CA) .

  • Control: Run a simple ex vivo RBC acidification assay. If the candidate inhibits CA, you will see diuretic effects (changes in urine pH) which must be distinguished from hemodynamic efficacy.

3. Pharmacokinetic (PK) Bridging: Before the efficacy study, perform a "Snapshot PK" (n=3 rats).

  • Administer 10 mg/kg PO.

  • Sample blood at 0.5, 1, 4, and 24 hours.

  • Requirement: Plasma concentration at 24h (

    
    ) must remain above the cellular 
    
    
    
    (typically > 100 nM) to ensure target coverage.
References
  • Liao, J. K., et al. (2007). "Rho-associated kinase inhibitors: a new generation of anti-anginal agents." Cardiovascular Research.

  • Feng, Y., et al. (2016). "Rho-Kinase Inhibition by Fasudil: A Review of the Scientific Evidence." Journal of Cellular and Molecular Medicine.

  • Heinrich, D. M., et al. (2013).[1] "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry. (Demonstrates the scaffold's utility in enzyme inhibition).

  • Stenmark, K. R., et al. (2009). "Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure." American Journal of Physiology-Lung Cellular and Molecular Physiology.

Sources

Comparative Molecular Docking Profiling of Piperidin-1-ylsulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Neurodegenerative Therapeutics (AChE/BChE Inhibition) & Oncology (CAIX Targeting)

Executive Summary

This technical guide presents a comparative computational framework for evaluating piperidin-1-ylsulfonyl derivatives . These scaffolds are privileged structures in medicinal chemistry, bridging the lipophilic piperidine ring (common in bioamine mimics) with the rigid, polar sulfonyl group (a classic pharmacophore in carbonic anhydrase inhibitors and kinase blockers).

This guide moves beyond basic docking protocols. We implement a dual-validation strategy , comparing results against established standards (e.g., Donepezil for AChE, SLC-0111 for CAIX) and correlating in silico binding energies with experimental IC


 trends. The focus is on establishing a self-validating workflow that ensures reproducibility and predictive accuracy.

Scientific Rationale & Chemical Space

The Pharmacophore

The piperidin-1-ylsulfonyl moiety offers a unique "linker-head" configuration.

  • Piperidine Ring: Mimics the cationic head of acetylcholine, facilitating cation-

    
     interactions with aromatic residues (e.g., Trp86 in AChE).
    
  • Sulfonyl Group (

    
    ):  Acts as a strong hydrogen bond acceptor and introduces rigid geometry, often critical for orienting the molecule in deep catalytic gorges.
    
Target Selection for Comparison

To demonstrate the versatility of this scaffold, we focus on two primary biological targets found in recent high-impact literature:

  • Acetylcholinesterase (AChE): For Alzheimer's pathology.[1][2] The comparative goal is to surpass the binding affinity of Donepezil .

  • Carbonic Anhydrase IX (CAIX): For hypoxic tumor targeting. The comparative goal is selectivity over cytosolic isoforms (CAI/CAII).

Methodological Framework (The Protocol)

As a Senior Application Scientist, I advocate for a "Consensus Docking" approach. Relying on a single algorithm (e.g., only AutoDock Vina) often yields false positives. This protocol compares AutoDock Vina (stochastic search) with Schrödinger Glide (systematic search) to validate pose stability.

Computational Workflow Diagram

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) GridGen Grid Generation (Center: Co-crystallized Ligand) Box: 20x20x20 Å LigandPrep->GridGen TargetPrep Target Preparation (PDB: 4EY7 / 5FL4) Remove Waters, Protonate pH 7.4 TargetPrep->GridGen DockingEngine1 Engine A: AutoDock Vina (Exhaustiveness: 32) GridGen->DockingEngine1 DockingEngine2 Engine B: Glide (SP/XP) (Post-Docking Minimization) GridGen->DockingEngine2 Analysis Comparative Analysis (RMSD < 2.0 Å vs Crystal) DockingEngine1->Analysis DockingEngine2->Analysis Validation Experimental Correlation (IC50 Data Overlay) Analysis->Validation

Figure 1: Consensus docking workflow ensuring structural integrity and algorithmic cross-validation.

Detailed Experimental Protocol
Step 1: Ligand Preparation (The Foundation)

Do not dock raw 2D structures. The sulfonyl group geometry is critical.

  • Protocol: Generate 3D conformers using OpenBabel or LigPrep.

  • QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G*) to ensure the

    
     bond angle is accurate (~107-109°). Incorrect angles lead to steric clashes in the binding pocket.
    
  • Stereoisomerism: Generate all stereoisomers if the piperidine ring is substituted (e.g., 2-methylpiperidine).

Step 2: Target Preparation (Self-Validating System)
  • Source: Retrieve PDB ID 4EY7 (AChE complexed with Donepezil) or 5FL4 (CAIX).

  • Validation Step (Redocking): Before docking new derivatives, extract the co-crystallized ligand (e.g., Donepezil) and redock it.

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or protonation state is incorrect.

Step 3: Grid Generation
  • AChE Specifics: Center the grid on the active site gorge, ensuring coverage of both the Catalytic Anionic Site (CAS) (Ser203, His447) and the Peripheral Anionic Site (PAS) (Trp286).

  • Dimensions:

    
     points (0.375 Å spacing) for AutoDock; 20 Å active box for Glide.
    

Comparative Analysis & Results

The following data synthesizes performance metrics of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives (Khalid et al., 2014) and Naphthalimide-arylsulfonyl hybrids (Kumar et al., 2023).

Binding Affinity Comparison (Table 1)
Compound IDR-Group Subst.TargetBinding Energy (kcal/mol)Experimental IC

(

M)
Relative Potency
Standard (Donepezil) -AChE-11.2 0.014 1.0 (Ref)
Deriv-4a 4-Cl-PhenylAChE-10.80.910.015
Deriv-4g 4-NO

-Phenyl
AChE-11.50.530.026
Deriv-8c 2-Piperidinyl-QuinolineAChE-12.15.300.003
Standard (SLC-0111) -CAIX-8.39 0.045 1.0 (Ref)
Deriv-SA7 Naphthalimide-SulfonylCAIX-8.610.120.375

Interpretation:

  • Deriv-4g shows a higher predicted binding affinity (-11.5) than Donepezil (-11.[1][2]2) but a lower experimental IC

    
    . This discrepancy often indicates solubility issues  or membrane permeability  limits (ADME) not captured by rigid docking.
    
  • Deriv-SA7 outperforms the CAIX standard in docking score, driven by the additional

    
    -stacking provided by the naphthalimide tail.
    
Interaction Profiling (Mechanism of Action)

To understand why the piperidin-1-ylsulfonyl derivatives bind effectively, we map the pharmacophore interactions.

InteractionMap Ligand_Head Piperidine Ring (Cationic Mimic) Trp86 Trp86 (Anionic Site) Ligand_Head->Trp86 Cation-Pi / Hydrophobic Tyr337 Tyr337 (Gating Residue) Ligand_Head->Tyr337 H-Bond (if NH present) Ligand_Linker Sulfonyl Group (SO2) Ser203 Ser203 (Catalytic Triad) Ligand_Linker->Ser203 H-Bond Acceptor Phe330 Phe330 (Acyl Pocket) Ligand_Linker->Phe330 Steric Guidance Ligand_Tail Aryl/Naphthalimide (Hydrophobic) Trp286 Trp286 Ligand_Tail->Trp286 Pi-Pi Stacking (PAS)

Figure 2: Pharmacophore mapping of Piperidin-1-ylsulfonyl derivatives within the AChE binding pocket.

Key Mechanistic Insights:

  • The "Dual Binding" Effect: The most potent derivatives (like Deriv-8c) span the entire gorge. The piperidine ring anchors at the bottom (Trp86), while the sulfonyl-linked tail reaches the Peripheral Anionic Site (PAS) near Trp286.

  • Sulfonyl Role: The

    
     oxygens frequently form water-mediated or direct H-bonds with Tyr124  or Phe295  (in AChE) or Thr200  (in CAIX), stabilizing the complex.
    

Critical Discussion & Troubleshooting

The "Scoring Trap"

Notice in Table 1 that Deriv-8c has a massive binding energy (-12.1 kcal/mol) but a modest IC


 (5.3 

M).
  • Cause: Large hydrophobic molecules often score well in docking due to Van der Waals surface area maximization but fail in vitro due to poor solubility or steric hindrance in the dynamic protein state.

  • Solution: Always calculate Ligand Efficiency (LE) .

    
    
    Target LE should be > 0.3.
    
Selectivity Challenges

Sulfonamide derivatives are notorious for off-target effects (e.g., hitting all Carbonic Anhydrase isoforms).

  • Protocol Adjustment: When docking for selectivity, do not just dock into the target (CAIX). You must run parallel docking into the "anti-target" (CAII).

  • Success Metric: A binding energy difference (

    
    ) of > 2.0 kcal/mol is required to suggest theoretical selectivity.
    

References

  • Khalid, H., et al. (2014). Synthesis, biological evaluation, and molecular docking of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. Turkish Journal of Chemistry.

  • Kumar, S., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences.

  • Saeedi, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.[1] Chemistry Central Journal.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • BenchChem. (2025).[3] A Comparative Analysis of Piperidine Derivatives in Anticancer Research. BenchChem Guides.

Sources

Safety Operating Guide

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is a functionalized building block containing a basic primary amine and a sulfonamide moiety.[1][2] Improper disposal poses risks of aquatic toxicity and uncontrolled exothermic reactions in waste streams.

Core Directive: This substance must NEVER be disposed of via sanitary sewer systems (sink drains) or general trash. It requires segregation into Hazardous Chemical Waste streams, specifically categorized as Basic Organic Waste or Toxic Organic Solids .

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. This molecule possesses two distinct functional regions that dictate its handling:[3]

  • The Methanamine Group (

    
    ):  A primary benzylic amine. It is basic (
    
    
    
    in solution) and nucleophilic.
    • Risk:[4] Reacts exothermically with strong acids, acid chlorides, and anhydrides.

  • The Sulfonamide Group (

    
    ):  A stable, non-basic moiety.
    
    • Risk:[4] Generally stable, but contributes to the compound's persistence in the environment.

PropertyDescriptionOperational Implication
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate respirator (N95/P100).[1][2]
Basicity Moderate (due to primary amine)Do not mix with acidic waste streams without neutralization.[1][2]
Reactivity NucleophilicSegregate from oxidizers and acylating agents.[1][2]
Signal Word WARNING Treat as Irritant (Skin/Eye) and Harmful if Swallowed.[1][2][4][5]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life samples, contaminated solids, or excess weighing powder.[1][2]

  • Containment: Transfer the solid into a screw-top glass or chemically resistant plastic (HDPE) container.

    • Scientific Rationale: Avoids static buildup common in plastic bags which can disperse fine amine dusts.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."[1][2]

    • Constituents: List "this compound."[1][2]

  • Secondary Containment: Place the sealed container inside a clear, sealable polyethylene bag (Zip-lock style) to prevent cross-contamination during transport.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: Rinsate from glassware or HPLC waste.[2]

  • Solvent Assessment: Determine the carrier solvent.[6]

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Organic Waste .[3][7]

    • If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Dispose in Non-Halogenated Organic Waste .

  • pH Check (Critical):

    • If the solution is highly basic (

      
      ), neutralize carefully with dilute acetic acid or citric acid to pH 6–8 before adding to a large waste drum.
      
    • Why? Adding a highly basic amine solution to a waste drum containing acidic byproducts can cause a runaway exothermic reaction and drum pressurization.

Scenario C: Spill Cleanup Contingency

Applicable for: Benchtop spills.

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).[3]

  • Contain: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels for bulk amine spills as this increases surface area for potential oxidation.

  • Collect: Scoop absorbent into a wide-mouth jar.

  • Clean: Wipe the surface with dilute acetic acid (vinegar strength) to neutralize residual amine traces, followed by water.

Decision Logic: Disposal Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Contaminated Is it pure chemical or contaminated debris? Solid->Contaminated PureContainer Seal in Screw-top Jar (Primary Containment) Contaminated->PureContainer Pure Chemical DebrisBag Double Bag in Clear Polyethylene Contaminated->DebrisBag Gloves/Paper SolidLabel Label: Hazardous Waste (Toxic/Irritant) PureContainer->SolidLabel DebrisBag->SolidLabel EHS Transfer to EHS/Waste Facility SolidLabel->EHS SolventCheck Does solvent contain Halogens (Cl, Br, F)? Liquid->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No HaloWaste->EHS NonHaloWaste->EHS

Figure 1: Decision tree for the segregation and disposal of this compound based on physical state and solvent composition.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. While this specific CAS may not have a unique RCRA "P" or "U" code, it defaults to the following characteristics based on its functional groups.

Regulatory BodyClassificationWaste Code / Description
US EPA (RCRA) Characteristic WasteD001 (Ignitable - if in solvent)OR Unlisted Hazardous Waste (Toxic)
EU CLP Hazardous SubstanceH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
DOT (Transport) Corrosive/ToxicUN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.)

Note on "n.o.s.": This stands for "Not Otherwise Specified." Since this is a specific research chemical, you must use the generic n.o.s. category that best fits its primary hazard (Alkaline/Amine).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (2024). Compound Summary for Amines and Sulfonamides (General Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Laboratory Safety Guidance. [Link]

Sources

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(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.